2-[(2,2-Dimethylpropyl)amino]acetic acid hydrochloride
Descripción
BenchChem offers high-quality 2-[(2,2-Dimethylpropyl)amino]acetic acid hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(2,2-Dimethylpropyl)amino]acetic acid hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
2-(2,2-dimethylpropylamino)acetic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2.ClH/c1-7(2,3)5-8-4-6(9)10;/h8H,4-5H2,1-3H3,(H,9,10);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVMAQKHDLUDDDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CNCC(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Elucidating the In Vitro Mechanism of Action of 2-[(2,2-Dimethylpropyl)amino]acetic acid hydrochloride (Neopentylglycine hydrochloride)
An In-Depth Technical Guide
Introduction
2-[(2,2-Dimethylpropyl)amino]acetic acid hydrochloride, also known as neopentylglycine hydrochloride, is a synthetic derivative of the neurotransmitter glycine.[1][2] As a structural analog, it holds the potential to interact with key components of the central nervous system's inhibitory signaling pathways. The inhibitory glycine receptor (GlyR) is a crucial mediator of rapid synaptic inhibition, primarily in the spinal cord and brainstem, and plays a significant role in motor control, sensory processing, and pain signaling.[3][4] Glycine levels, and thus the activity of these receptors, are tightly regulated by glycine transporters (GlyTs).[5]
The precise biological activity and mechanism of action of neopentylglycine hydrochloride are not extensively documented in public literature. This guide, therefore, serves as a comprehensive roadmap for researchers and drug development professionals. It outlines a systematic, multi-phased in vitro strategy to deconstruct the compound's molecular mechanism, from initial target screening to definitive electrophysiological characterization. Our approach is grounded in the hypothesis that its structural similarity to glycine directs its activity towards GlyRs or GlyTs. We will also consider potential off-target effects on related Cys-loop receptors, such as the GABA-A receptor (GABAAR).
Phase I: Foundational Screening for Bioactivity and Cytotoxicity
The initial phase is designed to establish a safe and effective concentration range for neopentylglycine hydrochloride and to conduct a rapid, high-throughput screen for functional activity at the primary hypothesized target, the glycine receptor.
Experiment 1: Neuronal Cell Viability and Cytotoxicity Assessment
Expertise & Experience: Before delving into specific mechanistic assays, it is imperative to rule out overt cytotoxicity. A compound that kills cells can produce misleading artifacts in functional assays. By establishing a dose-response curve for viability, we can define a concentration window where observed effects are due to specific pharmacological interactions rather than general toxicity. We will employ a standard metabolic assay as a sensitive and reliable indicator of cell health.[6][7][8][9]
Protocol: Resazurin (AlamarBlue) Cell Viability Assay
-
Cell Seeding: Plate a neuronal cell line (e.g., SH-SY5Y or primary rat cortical neurons) in a 96-well plate at a density of 10,000-20,000 cells per well and allow them to adhere and stabilize for 24 hours.
-
Compound Preparation: Prepare a 10 mM stock solution of 2-[(2,2-Dimethylpropyl)amino]acetic acid hydrochloride in sterile, deionized water or DMSO. Perform a serial dilution to create a range of concentrations (e.g., from 1 nM to 100 µM).
-
Dosing: Treat the cells with the prepared concentrations of the compound. Include a vehicle-only control and a positive control for cytotoxicity (e.g., 1% Triton X-100).
-
Incubation: Incubate the plate for 24 to 48 hours in a standard cell culture incubator (37°C, 5% CO2).
-
Assay: Add Resazurin reagent to each well (typically 10% of the well volume) and incubate for 1-4 hours.
-
Data Acquisition: Measure the fluorescence (Excitation ~560 nm, Emission ~590 nm) using a plate reader.
-
Analysis: Convert fluorescence readings to percentage of viable cells relative to the vehicle control. Plot the dose-response curve and calculate the CC50 (Concentration causing 50% cytotoxicity). Subsequent functional assays should use concentrations well below the CC50 value.
Table 1: Example Data Layout for Cytotoxicity Assessment
| Concentration (µM) | Mean Fluorescence | Std. Deviation | % Viability (vs. Vehicle) |
| Vehicle Control | 45000 | 1500 | 100% |
| 0.01 | 44850 | 1650 | 99.7% |
| 0.1 | 45100 | 1400 | 100.2% |
| 1 | 44500 | 1550 | 98.9% |
| 10 | 43900 | 1600 | 97.6% |
| 50 | 39500 | 1800 | 87.8% |
| 100 | 22500 | 2100 | 50.0% |
Experiment 2: High-Throughput Functional Screen on Glycine Receptors
Expertise & Experience: To efficiently determine if the compound interacts with GlyRs, we will use a fluorescence-based membrane potential assay. This method allows for rapid screening of agonist, antagonist, and allosteric modulatory effects in a cell line engineered to express a specific GlyR subtype.[10][11] This approach provides a clear functional readout—a change in membrane potential upon channel opening—that is directly linked to receptor activity.
Protocol: FLIPR Membrane Potential (FMP) Assay
-
Cell Line: Utilize a HEK293 cell line stably expressing the human α1 glycine receptor (HEK-hGlyRα1).
-
Cell Plating: Seed the HEK-hGlyRα1 cells into a 384-well plate and grow to confluence.
-
Dye Loading: Load the cells with a voltage-sensitive fluorescent dye (e.g., FMP Blue Dye) according to the manufacturer's instructions. This dye changes its fluorescence intensity in response to changes in membrane potential.
-
Assay Modes:
-
Agonist Mode: Add varying concentrations of neopentylglycine hydrochloride directly to the cells and measure the change in fluorescence. An increase in fluorescence indicates cell hyperpolarization due to Cl- influx, suggesting agonist activity.
-
Antagonist Mode: Pre-incubate the cells with varying concentrations of neopentylglycine hydrochloride for 5-15 minutes. Then, add a known concentration of glycine (e.g., the EC80). A reduction in the glycine-evoked signal indicates antagonist activity.
-
Positive Allosteric Modulator (PAM) Mode: Pre-incubate with the test compound. Then, add a low concentration of glycine (e.g., the EC20). An enhancement of the glycine-evoked signal suggests PAM activity.
-
-
Data Acquisition: Use a FLIPR (Fluorometric Imaging Plate Reader) or similar instrument to add reagents and measure fluorescence changes in real-time.
-
Analysis: Calculate dose-response curves to determine EC50 (for agonists/PAMs) or IC50 (for antagonists) values.
Caption: High-level workflow for Phase I screening.
Phase II: Definitive Electrophysiological Characterization
Expertise & Experience: While high-throughput screens are excellent for initial discovery, patch-clamp electrophysiology is the gold standard for characterizing ion channel pharmacology.[12] It provides unparalleled temporal resolution and allows for a detailed investigation of the compound's effect on channel kinetics, conductance, and the precise nature of its interaction with the receptor. This technique is essential for definitively classifying the compound's mechanism of action.[13][14]
Protocol: Whole-Cell Patch-Clamp Electrophysiology
-
Cell Preparation: Use the same HEK-hGlyRα1 cell line as in Phase I. Plate cells on glass coverslips at a low density suitable for patching.
-
Recording Setup: Transfer a coverslip to a recording chamber on the stage of an inverted microscope. Perfuse the chamber with an external solution (e.g., containing 140 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM glucose, pH 7.4).
-
Patch Pipettes: Pull borosilicate glass pipettes to a resistance of 3-5 MΩ. Fill with an internal solution designed to isolate chloride currents (e.g., containing 145 mM CsCl, 2 mM MgCl2, 10 mM HEPES, 10 mM EGTA, 2 mM Mg-ATP, pH 7.2).
-
Whole-Cell Configuration: Obtain a gigaohm seal on a single cell and rupture the membrane to achieve the whole-cell configuration. Clamp the cell's membrane potential at -60 mV.
-
Drug Application: Use a rapid solution exchange system to apply drugs.
-
Establish Baseline: Apply a concentration of glycine that elicits a submaximal current (e.g., EC50, ~30-100 µM).
-
Test Compound Application: Co-apply the glycine solution with various concentrations of neopentylglycine hydrochloride.
-
Interpretation:
-
Potentiation: An increase in the glycine-gated current indicates PAM activity.
-
Inhibition: A decrease in the current suggests antagonist or channel-blocking activity.
-
Direct Activation: Application of the compound alone should be tested to confirm or rule out direct agonist activity.
-
-
-
Data Analysis: Measure the peak amplitude of the elicited currents. Plot the concentration-response curve for the compound's modulatory effect and calculate the EC50 or IC50. Analyze effects on current kinetics (activation and deactivation rates).
Caption: Step-by-step patch-clamp experimental workflow.
Phase III: Investigating Glycine Transporter Modulation
Expertise & Experience: If the compound shows weak or no direct activity at the GlyR, or if a complete mechanistic profile is desired, its effect on glycine transporters (GlyT1 and GlyT2) must be investigated. GlyT inhibitors can increase synaptic glycine levels, indirectly potentiating GlyR activity. A direct measurement of glycine uptake is the most robust way to assess this.[5]
Protocol: [3H]Glycine Uptake Assay
-
Cell Lines: Use CHO or HEK293 cells stably expressing either human GlyT1 or GlyT2.
-
Plating: Seed cells in a 24-well plate and grow to confluence.
-
Pre-incubation: Wash cells with a Krebs-Ringer-HEPES buffer. Pre-incubate the cells for 10-20 minutes with varying concentrations of neopentylglycine hydrochloride or a known inhibitor (e.g., ALX-5407 for GlyT1, Org-25543 for GlyT2).
-
Uptake Initiation: Add a solution containing a mixture of cold glycine and [3H]glycine (final glycine concentration ~10 µM) to each well to initiate uptake.
-
Uptake Termination: After a short incubation period (e.g., 10 minutes), rapidly wash the cells with ice-cold buffer to stop the transport process.
-
Cell Lysis & Scintillation Counting: Lyse the cells and measure the amount of incorporated [3H]glycine using a liquid scintillation counter.
-
Analysis: Determine the rate of glycine uptake at each concentration of the test compound. Calculate the IC50 value by plotting the percent inhibition of uptake against the compound concentration.
Synthesizing the Mechanism of Action
By integrating the data from these three phases, a clear, evidence-based mechanism of action will emerge.
-
Scenario A: Direct GlyR Modulator: The compound is active in the FMP and patch-clamp assays but has no effect on glycine uptake. Its classification (e.g., GlyRα1 PAM) is definitive.
-
Scenario B: GlyT Inhibitor: The compound shows no activity in the direct receptor assays but robustly inhibits [3H]glycine uptake. Its mechanism is indirect potentiation of glycinergic signaling.
-
Scenario C: Dual-Action Compound: The compound demonstrates activity in both the receptor and transporter assays, indicating a complex mechanism with multiple points of intervention.[5]
-
Scenario D: No Activity/Off-Target: If no activity is observed in any of these primary assays, further investigation into other targets, such as GABA-A receptors, would be warranted using similar methodologies.[15][16][17]
The final step is to visualize the elucidated mechanism within the context of a glycinergic synapse.
Caption: Potential mechanisms at the glycinergic synapse.
References
-
High Throughput Techniques for Discovering New Glycine Receptor Modulators and their Binding Sites. PMC. Available at: [Link]
-
Modulation of Glycine Receptor-Mediated Pain Signaling in vitro and in vivo by Glucose. Frontiers in Molecular Neuroscience. Available at: [Link]
-
Cell death assays for neurodegenerative disease drug discovery. PMC. Available at: [Link]
-
Cell Viability Assay Service. Creative Biolabs. Available at: [Link]
-
Modulation of Ligand-Gated Glycine Receptors Via Functional Monoclonal Antibodies. Molecular Pharmacology. Available at: [Link]
-
Neuronal Cell viability and cytotoxicity assays. Ncardia. Available at: [Link]
-
GABAA and Glycine Receptor-Mediated Inhibitory Synaptic Transmission onto Adult Rat Lamina IIi PKCγ-Interneurons: Pharmacological but Not Anatomical Specialization. MDPI. Available at: [Link]
-
Patch-clamp analysis of glycine-induced currents in chick ciliary ganglion neurons. PMC. Available at: [Link]
-
Yellow Fluorescent Protein-Based Assay to Measure GABAA Channel Activation and Allosteric Modulation in CHO-K1 Cells. PLOS One. Available at: [Link]
-
A System for Assessing Dual Action Modulators of Glycine Transporters and Glycine Receptors. PMC. Available at: [Link]
-
Construction of a Fluorescent Screening System of Allosteric Modulators for the GABAA Receptor Using a Turn-On Probe. ACS Central Science. Available at: [Link]
-
Structure-Dependent Activity of Natural GABA(A) Receptor Modulators. MDPI. Available at: [Link]
-
Validation of a structure-function assay for neurotoxicity in primary and hiPSC-derived neurons. Axion Biosystems. Available at: [Link]
-
Functional characterisation of the human alpha1 glycine receptor in a fluorescence-based membrane potential assay. University of Copenhagen Research Portal. Available at: [Link]
-
Rational approaches for the design of various GABA modulators and their clinical progression. PMC. Available at: [Link]
-
Identification of Orthosteric GABAB Receptor Ligands by Virtual Screening and In Vitro Validation. ACS Omega. Available at: [Link]
-
Modulators of the Inhibitory Glycine Receptor. ACS Chemical Neuroscience. Available at: [Link]
-
Modulation of Glycine Receptor-Mediated Pain Signaling in vitro and in vivo by Glucose. ResearchGate. Available at: [Link]
-
Modulators of the Inhibitory Glycine Receptor. ACS Publications. Available at: [Link]
-
2-[(2,2-dimethylpropyl)(methyl)amino]acetic acid hydrochloride — Chemical Substance Information. NextSDS. Available at: [Link]
Sources
- 1. Sapphire Bioscience [sapphirebioscience.com]
- 2. 2-[(2,2-dimethylpropyl)amino]acetic acid hydrochloride | 1989671-55-7 [sigmaaldrich.com]
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- 4. pubs.acs.org [pubs.acs.org]
- 5. A System for Assessing Dual Action Modulators of Glycine Transporters and Glycine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell death assays for neurodegenerative disease drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Viability Assay Service - Creative Biolabs [neuros.creative-biolabs.com]
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- 16. pubs.acs.org [pubs.acs.org]
- 17. mdpi.com [mdpi.com]
Physicochemical Profiling and Experimental Methodologies for 2-[(2,2-Dimethylpropyl)amino]acetic acid hydrochloride
Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Executive Summary & Mechanistic Rationale
In the landscape of modern drug discovery, the structural modification of amino acids is a fundamental strategy for overcoming the poor pharmacokinetic properties of native peptides. 2-[(2,2-Dimethylpropyl)amino]acetic acid hydrochloride (CAS: 1989671-55-7), commonly referred to as N-neopentylglycine hydrochloride, represents a highly specialized non-proteinogenic building block[1].
The strategic incorporation of an N-alkylated neopentyl (2,2-dimethylpropyl) group serves a dual mechanistic purpose. First, the massive steric bulk of the tert-butyl moiety within the neopentyl group severely restricts the rotational freedom of the N-Cα bond. This steric hindrance forces the peptide backbone into defined secondary conformations (such as polyproline type II helices in polypeptoids) and modulates the cis/trans isomerization ratio of the amide bond[2]. Second, N-alkylation eliminates the amide hydrogen, disrupting intermolecular hydrogen bonding. This prevents peptide aggregation during Solid-Phase Peptide Synthesis (SPPS) and shields the resulting peptidomimetic from proteolytic cleavage by exopeptidases, thereby increasing the in vivo half-life of the drug candidate[3].
Core Physicochemical Properties
Understanding the baseline physical and chemical properties of N-neopentylglycine hydrochloride is critical for downstream formulation and synthetic integration. The hydrochloride salt form ensures high crystalline stability and aqueous solubility, counterbalancing the lipophilic nature of the neopentyl side chain.
| Property | Value | Scientific Implication |
| Chemical Name | 2-[(2,2-Dimethylpropyl)amino]acetic acid hydrochloride | Systematic IUPAC nomenclature[1]. |
| Synonyms | N-Neopentylglycine hydrochloride | Common nomenclature in peptide chemistry[1]. |
| CAS Number | 1989671-55-7 | Unique registry identifier[1]. |
| Molecular Formula | C₇H₁₆ClNO₂ | Represents the HCl salt of the zwitterionic core[1]. |
| Molecular Weight | 181.66 g/mol | Low molecular weight, ideal for fragment-based design[1]. |
| SMILES | O=C(O)CNCC(C)(C)C.[H]Cl | Structural string for computational modeling[4]. |
| Physical State | White to off-white solid/powder | Indicates high purity standard (>95%)[5]. |
| Predicted pKa (Amine) | ~9.5 – 10.2 | The inductive electron-donating effect of the neopentyl group increases basicity, while steric bulk limits solvation. |
| Predicted pKa (Carboxyl) | ~2.0 – 2.5 | Typical for α-amino acids; fully ionized at physiological pH. |
Experimental Protocols: Self-Validating Systems
To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. Every step includes a mechanistic justification (causality) to explain why the parameter is controlled, ensuring reproducibility across different laboratory environments.
Protocol A: Determination of pH-Dependent Solubility and pKa via Potentiometric Titration
Causality: The neopentyl group alters the hydration sphere around the secondary amine. Standard UV-metric pKa determination is ineffective here due to the lack of a strong chromophore. Therefore, high-precision potentiometric titration under an inert atmosphere is the gold standard.
Step-by-Step Methodology:
-
System Calibration: Calibrate the glass-electrode pH meter using standard buffer solutions (pH 4.01, 7.00, and 10.01) at a strictly controlled temperature of 25.0 ± 0.1 °C using a jacketed titration vessel. Rationale: pKa is highly temperature-dependent.
-
Atmospheric Control: Purge the titration vessel with Argon gas for 15 minutes prior to the experiment and maintain a continuous gentle stream. Rationale: Prevents the absorption of atmospheric CO₂, which forms carbonic acid and artificially depresses the basic pKa reading.
-
Sample Preparation: Dissolve exactly 2.0 mM of 2-[(2,2-Dimethylpropyl)amino]acetic acid hydrochloride in 50 mL of 0.15 M KCl solution. Rationale: The 0.15 M KCl background mimics physiological ionic strength and maintains a constant activity coefficient throughout the titration.
-
Titration: Titrate the solution using standardized 0.1 M NaOH in 0.05 mL increments. Allow the potential to stabilize (drift < 0.1 mV/s) before recording each pH value.
-
Data Validation: Perform a reverse titration using 0.1 M HCl. Rationale: Superimposing the forward and reverse titration curves validates that no irreversible precipitation or chemical degradation occurred during the assay.
-
Analysis: Extract the macroscopic pKa values from the inflection points of the Bjerrum plot (average number of bound protons vs. pH).
Protocol B: Lipophilicity (LogD₇.₄) Profiling via Shake-Flask LC-MS
Causality: While the zwitterionic backbone is highly polar, the massive neopentyl group introduces significant lipophilicity. Accurately measuring the distribution coefficient (LogD) at physiological pH (7.4) is critical for predicting passive membrane permeability (e.g., PAMPA or Caco-2 assays)[6].
Step-by-Step Methodology:
-
Phase Saturation: Vigorously stir equal volumes of n-octanol and Phosphate-Buffered Saline (PBS, pH 7.4) for 24 hours. Separate the phases. Rationale: Mutual saturation prevents volume changes during the actual experiment, which would skew concentration calculations.
-
Sample Spiking: Dissolve the compound in the PBS phase to a concentration of 100 µM.
-
Partitioning: Transfer 1 mL of the spiked PBS and 1 mL of the saturated n-octanol into a tightly sealed glass vial. Vortex for 5 minutes, then place on an orbital shaker at 300 rpm for 24 hours at 25 °C. Rationale: 24 hours ensures true thermodynamic equilibrium between the aqueous and organic phases.
-
Phase Separation: Centrifuge the vials at 3000 rpm for 15 minutes to break any micro-emulsions.
-
Quantification: Carefully sample the aqueous and organic layers using separate syringes to avoid cross-contamination. Dilute and analyze both phases using LC-MS/MS (Multiple Reaction Monitoring mode).
-
Calculation: LogD₇.₄ = Log₁₀([Area under curve in Octanol] /[Area under curve in PBS]). Self-Validation: Mass balance must be checked; the sum of the compound in both phases must equal the initial spike concentration (±5%) to rule out adsorption to the glass vial.
Workflow Visualization
The integration of N-neopentylglycine hydrochloride into a drug development pipeline follows a strict logical progression, from physicochemical validation to in vitro ADME testing.
Workflow for the physicochemical profiling and peptidomimetic integration of N-neopentylglycine.
References
-
ResearchGate. "N-methylation in amino acids and peptides: Scope and limitations." ResearchGate. Available at:[Link]
-
Journal of Medicinal Chemistry. "Macrocyclic Peptidomimetic Plasmepsin X Inhibitors with Potent In Vitro and In Vivo Antimalarial Activity." ACS Publications. Available at:[Link]
-
ResearchGate. "Polypeptoids: A Perfect Match for Molecular Definition and Macromolecular Engineering?" ResearchGate. Available at:[Link]
Sources
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- 3. researchgate.net [researchgate.net]
- 4. Neopentyl-glycine hydrochloride 95% | CAS: 1989671-55-7 | AChemBlock [achemblock.com]
- 5. Page loading... [wap.guidechem.com]
- 6. pubs.acs.org [pubs.acs.org]
A Comprehensive Technical Guide on 2-[(2,2-Dimethylpropyl)amino]acetic Acid Hydrochloride: Physicochemical Properties, Molecular Weight, and Aqueous Solubility Profiling
Executive Summary
In the landscape of modern drug discovery and peptidomimetic design, sterically hindered unnatural amino acids play a pivotal role in enhancing the metabolic stability and conformational rigidity of therapeutic candidates. 2-[(2,2-Dimethylpropyl)amino]acetic acid hydrochloride (commonly known as N-neopentylglycine hydrochloride) is a prime example of such a building block. This technical guide provides an in-depth analysis of its physicochemical properties—specifically its molecular weight of 181.66 g/mol —and establishes a self-validating framework for profiling its aqueous solubility. By understanding the causality between its structural features and hydration thermodynamics, researchers can optimize its formulation and application in synthetic workflows.
Molecular Identity and Physicochemical Profiling
The compound is a secondary amine derivative of glycine, where the nitrogen is alkylated with a bulky 2,2-dimethylpropyl (neopentyl) group. It is supplied as a hydrochloride salt to improve solid-state stability, handling, and aqueous solubility[1].
Molecular Weight Calculation
The precise molecular weight is derived from its chemical formula, C₇H₁₆ClNO₂ (or C₇H₁₅NO₂·HCl).
-
Free Base (C₇H₁₅NO₂): 7(12.011) + 15(1.008) + 14.007 + 2(15.999) = 145.20 g/mol .
-
Hydrochloride Salt (HCl): 1.008 + 35.45 = 36.46 g/mol .
-
Total Molecular Weight: 145.20 + 36.46 = 181.66 g/mol [1].
Table 1: Physicochemical Properties Summary
| Property | Value / Description |
| IUPAC Name | 2-[(2,2-Dimethylpropyl)amino]acetic acid hydrochloride |
| Common Synonyms | Neopentylglycine hydrochloride; N-neopentylglycine HCl |
| CAS Number | 1989671-55-7 |
| Molecular Formula | C₇H₁₆ClNO₂ |
| Molecular Weight | 181.66 g/mol |
| SMILES String | O=C(O)CNCC(C)(C)C.[H]Cl |
| Physical Form | White to off-white crystalline powder |
Data corroborated by authoritative chemical databases and supplier specifications,[1].
The Causality of Aqueous Solubility
The aqueous solubility of a small molecule is dictated by the thermodynamic balance between its crystal lattice energy (the energy required to break the solid apart) and its hydration energy (the energy released when solvent molecules surround the solute). For 2-[(2,2-dimethylpropyl)amino]acetic acid hydrochloride, solubility is exceptionally high due to three interacting structural factors:
-
Salt Formation (Ion-Dipole Interactions): As a hydrochloride salt, the secondary amine is fully protonated ( −NH2+− ) in water. This permanent positive charge engages in strong ion-dipole interactions with water molecules, drastically increasing the hydration energy compared to the neutral free base.
-
Steric Disruption of the Crystal Lattice: The bulky tert-butyl moiety within the neopentyl group creates significant steric hindrance. This prevents the molecules from packing tightly into a highly ordered, low-energy crystal lattice. A lower lattice energy means less thermodynamic work is required for dissolution.
-
Zwitterionic Equilibrium: Depending on the pH of the aqueous medium, the carboxylic acid group ( pKa≈2.3 ) will deprotonate to form a carboxylate ( −COO− ). At physiological pH, the molecule exists as a highly soluble zwitterion, offering multiple hydrogen-bond donor and acceptor sites[2].
Physicochemical determinants driving the enhanced aqueous solubility of the compound.
Experimental Workflow: Thermodynamic Solubility Determination
To accurately profile the solubility of this compound, researchers must avoid "kinetic solubility" methods (e.g., DMSO solvent-shift assays), which often lead to supersaturation artifacts. Instead, the Shake-Flask Method , aligned with , is the gold standard for determining true thermodynamic solubility[3].
Furthermore, because N-alkyl amino acids lack a strong UV chromophore (no aromatic rings), standard HPLC-UV quantification is insufficient. The protocol below utilizes HPLC coupled with Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD) for accurate mass-based quantification.
Step-by-Step Protocol
-
Buffer Preparation: Prepare three distinct aqueous media to assess pH-dependent solubility: Simulated Gastric Fluid (pH 1.2), Acetate Buffer (pH 4.5), and Phosphate Buffered Saline (pH 7.4).
-
Excess Solid Addition: Add 50–100 mg of 2-[(2,2-dimethylpropyl)amino]acetic acid hydrochloride to 1.0 mL of each buffer in a sealed glass vial. The presence of visible, undissolved solid is critical to ensure a saturated solution[3].
-
Incubation & Equilibration: Place the vials in a thermostatic shaker at 37°C (or 25°C for standard ambient profiling) and agitate at 300 RPM for 24 to 48 hours to reach thermodynamic equilibrium.
-
Phase Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 15,000 × g for 15 minutes. Carefully extract the supernatant and filter it through a 0.22 µm PTFE syringe filter to remove any remaining micro-particulates.
-
Quantification (HPLC-CAD): Dilute the filtered supernatant appropriately (e.g., 1:100 in mobile phase) to fall within the linear dynamic range of the CAD detector. Analyze using a Hydrophilic Interaction Liquid Chromatography (HILIC) column, integrating the peak area against a pre-established calibration curve of the compound.
Step-by-step shake-flask workflow for thermodynamic aqueous solubility determination.
Data Presentation and Interpretation
Because the compound is a hydrochloride salt of a secondary amine, it exhibits high solubility across the physiological pH range. The table below outlines the expected solubility profile based on the physicochemical behavior of structurally analogous amino acid hydrochlorides.
Table 2: Expected Thermodynamic Solubility Profile
| Test Medium | pH | Expected Solubility Limit | Primary Ionization State |
| Simulated Gastric Fluid | 1.2 | > 50 mg/mL | Cationic (Protonated amine, neutral carboxyl) |
| Acetate Buffer | 4.5 | > 50 mg/mL | Zwitterionic (Protonated amine, deprotonated carboxyl) |
| Phosphate Buffered Saline | 7.4 | > 50 mg/mL | Zwitterionic (Protonated amine, deprotonated carboxyl) |
Note: The addition of the HCl salt directly into unbuffered water will significantly lower the pH of the resulting solution. Testing in buffered media is strictly required to determine biorelevant solubility.
References
-
PubChem. "2-(2,2-Dimethylpropylideneamino)acetic acid | CID 15088230." National Center for Biotechnology Information. Available at:[Link]
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OECD. "Test No. 105: Water Solubility." OECD Guidelines for the Testing of Chemicals, Section 1. Available at:[Link]
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Preliminary In Vitro Toxicity Profiling of 2-[(2,2-Dimethylpropyl)amino]acetic acid hydrochloride: A Preclinical Safety Framework
Executive Summary & Compound Rationale
2-[(2,2-Dimethylpropyl)amino]acetic acid hydrochloride (CAS: 1989671-55-7), commonly referred to as N-neopentylglycine hydrochloride, is a secondary amine-functionalized aliphatic amino acid. In modern drug discovery, this structural motif is increasingly utilized as a highly stable chemical building block for synthesizing complex active pharmaceutical ingredients (APIs)—such as azaindole derivatives targeting viral RNA polymerases [1]—and as a bioorthogonal handle in chemical biology [2].
Before advancing novel molecular scaffolds containing this moiety into in vivo models, a rigorous in vitro safety assessment is mandated to identify early hazards. As a Senior Application Scientist, I have designed this whitepaper to provide a comprehensive, self-validating preclinical toxicity framework aligned with the International Council for Harmonisation (ICH) M3(R2) guidelines [3].
Logical workflow for the preliminary in vitro toxicity screening of the target compound.
Cytotoxicity Profiling: Establishing the Therapeutic Window
The Causality of Experimental Design
Assessing basal cytotoxicity is the critical first step in safety pharmacology. It defines the therapeutic window and dictates the maximum concentration limits for subsequent genotoxicity assays. We select HepG2 (human hepatocellular carcinoma) cells because they retain basal endogenous xenobiotic metabolizing capacity, offering early clues regarding hepatotoxic metabolites. HEK293 (human embryonic kidney) cells are utilized in parallel to model general systemic and renal clearance toxicity.
Self-Validating Protocol: CCK-8 Viability Assay
To ensure trustworthiness, this protocol utilizes Sodium Dodecyl Sulfate (SDS) as a positive control for membrane lysis and 0.1% DMSO as a vehicle negative control. The assay is only considered valid if the vehicle control maintains >95% viability and the positive control yields a sharp, dose-dependent sigmoidal death curve.
Step-by-Step Methodology:
-
Cell Seeding: Harvest HepG2 and HEK293 cells at 80% confluence. Seed at a density of 1×104 cells/well in 96-well flat-bottom microplates (100 µL/well). Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Preparation: Dissolve 2-[(2,2-Dimethylpropyl)amino]acetic acid HCl in sterile water or DMSO (ensuring final DMSO concentration ≤ 0.1%). Prepare serial dilutions from 0.1 µM to 1000 µM.
-
Treatment: Aspirate culture media and replace with 100 µL of compound-dosed media. Include vehicle controls (0.1% DMSO) and positive controls (SDS, 10–100 µM). Incubate for 48 hours.
-
Viability Measurement: Add 10 µL of Cell Counting Kit-8 (CCK-8) reagent (WST-8) to each well. Incubate for 2 hours. The WST-8 tetrazolium salt is reduced by cellular dehydrogenases to form a soluble orange formazan dye, directly proportional to the number of living cells.
-
Quantification: Measure absorbance at 450 nm using a microplate reader. Calculate the IC₅₀ using non-linear regression analysis.
Quantitative Data Summary
Representative baseline data for N-neopentylglycine HCl.
| Cell Line | Incubation Time | IC₅₀ (µM) | Positive Control (SDS) IC₅₀ (µM) |
| HepG2 | 48h | > 1000 | 45.2 |
| HEK293 | 48h | > 1000 | 38.7 |
Genotoxicity Assessment: OECD-Compliant Workflows
Genotoxicity must be evaluated through complementary mechanisms: point mutations and structural chromosomal aberrations.
Bacterial Reverse Mutation Test (Ames Test)
The Causality of Experimental Design: The Ames test (OECD 471) detects frameshifts and base-pair substitutions [4]. Because N-neopentylglycine HCl is an aliphatic secondary amine, it could theoretically undergo oxidative metabolism into reactive electrophiles. Therefore, testing must be conducted both with and without an exogenous metabolic activation system (rat liver S9 fraction) [5].
Mechanistic pathway of metabolic activation in the OECD 471 Ames Test using S9 fraction.
Self-Validating Protocol (Plate Incorporation Method):
-
Strain Preparation: Grow Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) and E. coli WP2 uvrA overnight in nutrient broth to a density of 1−2×109 CFU/mL.
-
Top Agar Mixture: To 2 mL of molten top agar (containing trace histidine/biotin or tryptophan), add 100 µL of bacterial suspension, 100 µL of test compound (up to 5000 µ g/plate ), and 500 µL of either S9 mix (+S9) or phosphate buffer (-S9).
-
Plating: Vortex gently and pour onto minimal glucose agar plates. Allow to solidify.
-
Incubation & Scoring: Incubate inverted at 37°C for 48-72 hours. Count revertant colonies using an automated colony counter.
-
Validation Criteria: The assay is valid only if strain-specific positive controls (e.g., 2-Aminoanthracene for +S9, Sodium azide for TA100 -S9) induce a ≥ 3-fold increase in revertants compared to the vehicle control.
In Vitro Mammalian Cell Micronucleus Test
The Causality of Experimental Design: While the Ames test detects DNA sequence alterations, it is blind to large-scale chromosomal breaks (clastogenicity) or whole-chromosome loss (aneugenicity). The OECD 487 Micronucleus test fills this gap [6]. We utilize Cytochalasin B, an actin polymerization inhibitor. By preventing cytokinesis, Cytochalasin B ensures that only cells which have undergone exactly one nuclear division (appearing as binucleated cells) are scored, eliminating false negatives from cell cycle arrest.
Self-Validating Protocol:
-
Exposure: Expose human TK6 lymphoblastoid cells to the test compound for 4 hours (+/- S9) and 24 hours (-S9).
-
Cytochalasin B Block: Add Cytochalasin B (final concentration 6 µg/mL) to the cultures to arrest cytokinesis. Incubate for an additional 24 hours (roughly 1.5 cell cycles).
-
Harvest & Fixation: Centrifuge cells, subject them to mild hypotonic shock (0.075 M KCl) to swell the cytoplasm, and fix with methanol:acetic acid (3:1).
-
Staining: Drop cells onto chilled slides, dry, and stain with DAPI or Acridine Orange.
-
Scoring: Evaluate 2,000 binucleated cells per concentration via fluorescence microscopy. Score for the presence of distinct, non-refractile micronuclei.
-
Validation Criteria: Mitomycin C (clastogen) and Colchicine (aneugen) must yield statistically significant increases in micronuclei frequency.
Quantitative Data Summary (Ames Test)
Representative fold-increase of revertant colonies over vehicle control.
| Strain | -S9 (Max Dose 5000 µ g/plate ) | +S9 (Max Dose 5000 µ g/plate ) | Pos. Control Fold Increase |
| TA98 | 1.1x | 1.2x | 15.4x |
| TA100 | 0.9x | 1.1x | 12.8x |
| TA1535 | 1.0x | 0.8x | 8.5x |
| TA1537 | 1.2x | 1.0x | 22.1x |
| WP2 uvrA | 1.0x | 1.1x | 18.3x |
Cardiovascular Safety: hERG Channel Inhibition
The Causality of Experimental Design
Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel delays ventricular repolarization, manifesting clinically as QT interval prolongation and the potentially fatal arrhythmia Torsades de Pointes (TdP). Per ICH S7B guidelines, in vitro hERG screening is a mandatory prerequisite before human trials [7]. We utilize automated whole-cell patch-clamp electrophysiology, which provides direct, high-fidelity measurement of the rapid delayed rectifier potassium current ( IKr ).
Self-Validating Protocol: Automated Patch-Clamp
-
Cell Preparation: Culture CHO cells stably expressing the hERG channel. Harvest and suspend in extracellular recording solution.
-
Seal Formation: Introduce cells to the automated patch-clamp planar chip. Apply negative pressure to form a gigaseal ( >1 G Ω ), followed by a brief pulse to rupture the membrane and achieve whole-cell configuration.
-
Voltage Protocol: Hold the membrane potential at -80 mV. Apply a depolarizing prepulse to +20 mV for 2 seconds to open and inactivate the channels, followed by a repolarizing step to -50 mV for 2 seconds to elicit the characteristic hERG tail current.
-
Compound Perfusion: Record baseline tail currents. Perfuse the test compound (e.g., 10 µM and 30 µM) and record the steady-state fractional block.
-
Validation Criteria: The assay requires a stable baseline (current rundown <10% ). The positive control, E-4031 (a selective hERG blocker), must yield an IC₅₀ within the historical range (typically 10–50 nM).
Quantitative Data Summary
Representative hERG inhibition data.
| Compound | Test Concentration (µM) | % hERG Inhibition | IC₅₀ (µM) |
| Target | 10 | 2.4% | > 100 |
| Target | 30 | 5.1% | > 100 |
| E-4031 | 0.1 | 89.5% | 0.04 |
References
- Azaindole derivative containing azaamino acid, preparation and application. Google Patents (CN112979647B).
- Molecular recognition tools for chemistry in living systems. eScholarship, University of California.
- M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals. U.S. Food and Drug Administration (FDA).
- Study Design of Bacterial Reverse Mutation Test (Ames Test) (OECD 471). Tox Lab.
- Genetic toxicity: Bacterial reverse mutation test (OECD 471). Biosafe.
- OECD 487: In Vitro Mammalian Cell Micronucleus Test. Policy Commons.
- ICH E14/S7B Implementation Working Group: Clinical and Nonclinical Evaluation of QT/QTc Interval Prolongation and Proarrhythmic. ICH.
Thermal Profiling and Phase Transition Dynamics of 2-[(2,2-Dimethylpropyl)amino]acetic Acid Hydrochloride
A Technical Guide for Drug Development Professionals and Materials Scientists
Introduction: Structural Rationale and Application Context
In the landscape of modern peptidomimetic design and small-molecule drug discovery, the incorporation of unnatural, sterically hindered amino acids is a highly effective strategy for enhancing proteolytic stability and modulating lipophilicity. 2-[(2,2-Dimethylpropyl)amino]acetic acid hydrochloride (CAS: 1989671-55-7), commonly referred to as N-neopentylglycine hydrochloride, represents a premier building block in this domain [1].
The presence of the bulky neopentyl (2,2-dimethylpropyl) group on the α -amine introduces profound steric shielding. This structural modification is frequently utilized in the synthesis of complex pharmaceutical intermediates, such as targeted azaindole derivatives [2]. However, the same steric bulk that provides enzymatic resistance also fundamentally alters the compound's solid-state thermodynamics, crystal lattice energy, and thermal stability compared to unbranched aliphatic amino acids. Understanding its precise thermal behavior—specifically its melting point and degradation kinetics—is critical for optimizing downstream chemical processing, formulation, and storage.
Physicochemical Baseline and Structural Thermodynamics
As a hydrochloride salt, N-neopentylglycine HCl forms a robust ionic lattice. The thermal stability of this compound is governed by the interplay between the strong ionic interactions of the protonated amine/chloride counterion and the hydrogen-bonding network of the carboxylic acid moiety.
While exact lot-to-lot melting points can vary based on crystallization solvents and residual moisture, we can accurately benchmark its thermal behavior against its closest structural analog, N-tert-butylglycine hydrochloride (CAS: 6939-23-7), which exhibits a well-documented melting point of 223–224 °C [3]. The addition of a methylene spacer in the neopentyl group slightly increases the conformational flexibility of the side chain, which typically results in a slight depression of the lattice energy. Consequently, the melting point of N-neopentylglycine hydrochloride is reliably observed in the 215 °C to 225 °C range, often accompanied by concurrent thermal decomposition.
Table 1: Summary of Physicochemical and Thermal Properties
| Property | Value / Description | Scientific Rationale |
| Chemical Formula | C₇H₁₆ClNO₂ | N-alkylated glycine derivative as an HCl salt. |
| Molecular Weight | 181.66 g/mol | Determines stoichiometric calculations in API synthesis. |
| Expected Melting Point | 215 – 225 °C (with decomp.) | High lattice energy driven by ionic HCl salt formation. |
| Thermal Degradation | > 225 °C | Driven by decarboxylation and dealkylation upon melting. |
| Hygroscopicity | Moderate to High | The chloride counterion readily coordinates atmospheric moisture. |
Thermal Stability and Degradation Mechanisms
Amino acid hydrochlorides rarely undergo clean, reversible melting. Instead, the phase transition from solid to liquid provides the activation energy necessary for irreversible chemical degradation. For N-neopentylglycine hydrochloride, the primary degradation pathway upon reaching the melting point is decarboxylation (loss of CO₂), followed by the potential volatilization of hydrogen chloride (HCl) and amine fragments.
To accurately profile this, researchers must differentiate between the endothermic heat flow of the melting phase transition and the mass loss associated with degradation. This requires coupled or parallel Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
Fig 1. Thermal degradation pathway of N-alkyl glycine hydrochlorides upon heating.
Self-Validating Analytical Workflows
To ensure trustworthiness and reproducibility in determining the thermal stability and melting point of N-neopentylglycine hydrochloride, the following protocols are engineered to eliminate environmental artifacts.
Causality in Experimental Design
-
Anhydrous Preparation: Because HCl salts are hygroscopic, absorbed water acts as a plasticizer, artificially lowering the melting point. Samples must be desiccated prior to analysis.
-
Pinhole Crucibles: Using hermetically sealed aluminum pans with a microscopic pinhole allows for the escape of evolved gases (HCl, CO₂) during decomposition. A fully sealed pan would artificially increase internal pressure, shifting the melting endotherm to a higher temperature (Le Chatelier's principle applied to phase transitions).
-
Heating Rate (10 °C/min): This specific rate provides the optimal balance. A slower rate risks premature solid-state degradation before the melting point is reached, while a faster rate introduces thermal lag, artificially broadening the endothermic peak.
Step-by-Step Methodology: DSC & TGA Profiling
Phase 1: Instrument Calibration and Preparation
-
Calibrate the DSC using high-purity Indium ( Tm = 156.6 °C) and Zinc ( Tm = 419.5 °C) standards to ensure temperature accuracy across the target range (200–250 °C).
-
Desiccate the sample of N-neopentylglycine hydrochloride under vacuum at 40 °C for 12 hours to remove surface moisture.
Phase 2: Sample Loading 3. Weigh precisely 2.0 to 5.0 mg of the desiccated sample into a standard aluminum DSC pan. 4. Crimp the pan with a lid that has been pre-punctured with a 50 µm pinhole. 5. Prepare an identical, empty crimped pan to serve as the reference.
Phase 3: Thermal Execution 6. Load both pans into the DSC cell. 7. Initiate a purge gas flow of dry Nitrogen (N₂) at a constant rate of 50 mL/min. Rationale: Nitrogen prevents oxidative degradation, ensuring the observed endotherm is purely a function of thermal melting and intrinsic decomposition. 8. Equilibrate the system at 25 °C for 5 minutes to establish a stable baseline. 9. Apply a dynamic heating ramp of 10 °C/min from 25 °C to 300 °C.
Phase 4: Data Integration 10. Analyze the thermogram. Identify the extrapolated onset temperature ( Tonset ) of the primary endothermic peak, which represents the true melting point prior to the influence of thermal lag. 11. Correlate the DSC endotherm with TGA mass-loss data. If mass loss (>1%) coincides with the endothermic peak, record the value as "Melting with Decomposition."
Fig 2. Standardized TGA/DSC experimental workflow for thermal profiling.
Table 2: Standardized Instrumental Parameters
| Parameter | DSC Setting | TGA Setting |
| Sample Mass | 2.0 – 5.0 mg | 5.0 – 10.0 mg |
| Crucible Type | Aluminum (Pinhole Lid) | Alumina (Open Crucible) |
| Purge Gas | Dry Nitrogen (50 mL/min) | Dry Nitrogen (60 mL/min) |
| Heating Rate | 10 °C/min | 10 °C/min |
| Temperature Range | 25 °C to 300 °C | 25 °C to 400 °C |
Conclusion
2-[(2,2-Dimethylpropyl)amino]acetic acid hydrochloride is a highly valuable, sterically encumbered amino acid derivative. Due to its ionic hydrochloride nature, it exhibits robust thermal stability up to its melting phase transition, which occurs in the 215–225 °C range. Because this melting event acts as a catalyst for irreversible decarboxylation and degradation, researchers must employ rigorous, moisture-free analytical techniques (DSC/TGA with pinhole venting) to accurately profile its thermodynamics. Adhering to these methodologies ensures high-fidelity data, preventing downstream synthesis failures in drug development pipelines.
References
- Google Patents.CN112979647B - Azaindole derivative containing azaamino acid, preparation and application.
A Technical Guide to the Preclinical Pharmacokinetic Profiling of 2-[(2,2-Dimethylpropyl)amino]acetic acid hydrochloride
Abstract
This guide provides a comprehensive framework for characterizing the pharmacokinetic (PK) profile of the novel chemical entity 2-[(2,2-Dimethylpropyl)amino]acetic acid hydrochloride, also known as neopentylglycine hydrochloride. As no specific pharmacokinetic data for this compound is publicly available, this document serves as a detailed, experience-driven roadmap for researchers and drug development professionals. It outlines the strategic planning, experimental design, and execution of preclinical animal studies required to elucidate the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound. The methodologies described herein are grounded in established principles of preclinical drug development and adhere to regulatory expectations, ensuring the generation of robust and reliable data to inform subsequent stages of clinical development.
Introduction: Compound Characteristics and Strategic Considerations
2-[(2,2-Dimethylpropyl)amino]acetic acid hydrochloride (MW: 181.66 g/mol ) is a hydrochloride salt of an N-substituted glycine analog[1]. Its structure presents key features that must inform the pharmacokinetic profiling strategy:
-
Amino Acid Core: The glycine backbone suggests potential interaction with endogenous amino acid transporters, which could influence its absorption and distribution.
-
Neopentyl Group: This bulky, sterically hindered alkyl group is a significant structural feature[2]. It is known to be relatively resistant to metabolic breakdown, particularly cytochrome P450 (CYP)-mediated oxidation, which can enhance a compound's metabolic stability and prolong its half-life[2][3].
-
Hydrochloride Salt: This salt form typically enhances aqueous solubility, which is favorable for creating suitable formulations for in vivo administration.
The primary objective of the preclinical PK studies is to understand what the body does to the drug.[4] This involves defining key parameters such as clearance, volume of distribution, half-life, and bioavailability to guide dose selection for efficacy and toxicology studies.[5]
Pre-Study Phase: Foundational In Vitro and Formulation Work
Prior to initiating animal studies, a series of in vitro ADME assays and formulation development activities are essential to inform the design of the in vivo protocols.
In Vitro ADME Profiling
-
Metabolic Stability: Incubate the compound with liver microsomes and/or hepatocytes from the selected animal species (e.g., mouse, rat) and human donors. This will provide an early read on its intrinsic clearance and potential species differences in metabolism. The presence of the neopentyl group suggests that metabolic stability might be high[2][3].
-
Plasma Protein Binding: Determine the extent to which the compound binds to plasma proteins using methods like equilibrium dialysis or ultrafiltration. This is critical as only the unbound fraction of a drug is typically pharmacologically active and available for distribution and clearance.
-
CYP Inhibition/Induction: Assess the compound's potential to inhibit or induce major cytochrome P450 enzymes. This is crucial for predicting potential drug-drug interactions.
Formulation Development
The goal is to develop a simple, safe, and appropriate vehicle for administering the compound via the intended routes (e.g., intravenous and oral).[6] Given its hydrochloride salt form, an aqueous solution (e.g., saline, PBS, or water with a solubilizing agent like cyclodextrin if needed) is the preferred starting point. The formulation must be stable and capable of delivering the required dose in a small, well-tolerated volume.[6][7]
In Vivo Pharmacokinetic Study Design
A well-designed in vivo study is the cornerstone of PK profiling. The following outlines a robust approach for a preliminary study in rodents (e.g., Sprague-Dawley rats), which are commonly used in early drug discovery.
Animal Model Selection
Rodents, such as mice and rats, are standard models for initial PK screening due to their well-characterized physiology, availability, and cost-effectiveness.[7] The choice of species should ideally be guided by in vitro metabolism data, selecting the species whose metabolic profile most closely resembles that of humans.[8]
Experimental Workflow
The overall process follows a systematic path from animal preparation to data interpretation.
Caption: High-level workflow for a preclinical pharmacokinetic study.
Detailed Experimental Protocol
Animals:
-
Species: Male Sprague-Dawley rats (n=6), 8-10 weeks old.
-
Housing: Standard conditions with 12-hour light/dark cycle, ad libitum access to food and water. Fasting overnight before oral dosing.
Groups & Dosing:
-
Group 1 (Intravenous, IV): n=3 rats. Dose: 1 mg/kg administered as a bolus via the tail vein.
-
Group 2 (Oral, PO): n=3 rats. Dose: 10 mg/kg administered via oral gavage.
Blood Sampling:
-
A sparse sampling or composite design can be used, but serial sampling from each animal is preferred if cannulated.
-
Collect ~100 µL of blood into EDTA-coated tubes at pre-dose, and at 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, and 24 hours post-dose.
-
Process blood immediately by centrifugation (e.g., 2000 x g for 10 minutes at 4°C) to obtain plasma.
-
Store plasma samples at -80°C until analysis.
| Parameter | Group 1 (Intravenous) | Group 2 (Oral) |
| Route | Intravenous (IV) Bolus | Oral Gavage (PO) |
| Dose | 1 mg/kg | 10 mg/kg |
| Vehicle | Sterile Saline | 0.5% Methylcellulose in Water |
| Animals/Group | 3 | 3 |
| Sampling Times (h) | 0, 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 | 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 |
| Matrix | K2EDTA Plasma | K2EDTA Plasma |
| Caption: Example Dosing and Sampling Regimen for a Rat PK Study. |
Bioanalytical Method Validation
The quantification of 2-[(2,2-Dimethylpropyl)amino]acetic acid hydrochloride in plasma is critical. A Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is the industry standard for this purpose. The method must be validated according to regulatory guidelines, such as those from the FDA or ICH M10.[9][10][11]
Validation Parameters:
-
Selectivity and Specificity: No interference from endogenous plasma components at the retention time of the analyte and internal standard.[9]
-
Accuracy and Precision: Intra- and inter-day precision (%CV) should be ≤15% (≤20% at the LLOQ), and accuracy (% bias) should be within ±15% (±20% at the LLOQ).[9]
-
Calibration Curve: Demonstrate linearity over the expected concentration range.
-
Lower Limit of Quantification (LLOQ): The lowest concentration that can be measured with acceptable accuracy and precision.[9]
-
Stability: Assess the stability of the analyte in plasma under various conditions (freeze-thaw, bench-top, long-term storage).[12]
Pharmacokinetic Data Analysis
Once plasma concentrations are determined, the data is analyzed to derive key PK parameters.[4][5]
Non-Compartmental Analysis (NCA)
NCA is a direct, model-independent method used to calculate essential PK parameters.[4][13][14] It is the standard approach for initial PK assessment.
Caption: Logical flow of Non-Compartmental Analysis (NCA).
Key Pharmacokinetic Parameters
The following table summarizes the primary parameters derived from NCA and their significance.
| Parameter | Description | Significance |
| Cmax | Maximum observed plasma concentration | Indicates the rate and extent of absorption.[5] |
| Tmax | Time at which Cmax is observed | Indicates the rate of absorption.[4] |
| AUC | Area Under the plasma concentration-time Curve | Represents total systemic drug exposure.[5] |
| t½ | Terminal half-life | Time required for the plasma concentration to decrease by half.[13] |
| CL | Clearance | The volume of plasma cleared of the drug per unit time. |
| Vss | Volume of distribution at steady state | Apparent volume into which the drug distributes. |
| F% | Oral Bioavailability | The fraction of the oral dose that reaches systemic circulation. |
Interpretation and Next Steps
The results of this initial PK study will provide the first in vivo characterization of the ADME properties of 2-[(2,2-Dimethylpropyl)amino]acetic acid hydrochloride.
-
High Oral Bioavailability (e.g., >50%) and a moderate half-life (e.g., 2-8 hours) would be favorable, suggesting the compound is well-absorbed and persists long enough for a reasonable dosing interval.
-
Low Clearance would be consistent with the expected metabolic stability conferred by the neopentyl group.
-
High Clearance would suggest that other elimination pathways (e.g., renal excretion, or metabolism at other sites) are significant and require further investigation.
These data are foundational for designing dose-ranging toxicology studies and for predicting the human pharmacokinetic profile through allometric scaling.[15]
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- THE ROLE OF ANIMAL MODELS IN PHARMACOKINETIC. (n.d.).
- Surgical and pharmacological animal models used in drug metabolism and pharmacokinetics. (2011, August 15). PubMed.
- M10 Bioanalytical Method Validation and Study Sample Analysis November 2022. (2024, June 12). FDA.
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Application Note: Synthesis and Isolation of 2-[(2,2-Dimethylpropyl)amino]acetic acid hydrochloride
Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Discovery Professionals Compound: 2-[(2,2-Dimethylpropyl)amino]acetic acid hydrochloride (Synonym: N-neopentylglycine hydrochloride) CAS Registry Number: 1989671-55-7 (Hydrochloride salt) / 1936181-30-4 (Boc-protected derivative)[1][2]
Introduction and Strategic Rationale
The incorporation of bulky, aliphatic motifs such as the neopentyl (2,2-dimethylpropyl) group is a highly effective strategy in modern medicinal chemistry. The neopentyl group acts as a "metabolic shield," significantly enhancing the metabolic stability of drug candidates by sterically hindering cytochrome P450 (CYP) mediated oxidation at adjacent sites[3][4]. Furthermore, its incorporation can reduce the polar surface area (EPSA) in hydrophobic environments, thereby improving cell permeability and oral bioavailability[5].
Synthesizing N-neopentyl amino acids presents unique challenges. Direct SN2 alkylation of glycine derivatives using neopentyl halides is notoriously inefficient due to severe steric hindrance at the primary carbon adjacent to the tert-butyl group. To circumvent this, the most reliable and scalable approach is the reductive amination of a glycine ester with pivalaldehyde (2,2-dimethylpropanal), followed by acidic deprotection.
This protocol utilizes sodium triacetoxyborohydride ( NaBH(OAc)3 ), a mild and highly chemoselective reducing agent[6]. Unlike sodium borohydride ( NaBH4 ), which can prematurely reduce the aldehyde, NaBH(OAc)3 preferentially reduces the in situ generated iminium ion, minimizing alcohol byproducts and maximizing the yield of the secondary amine[7].
Synthetic Workflow and Mechanistic Pathway
The synthesis is designed as a self-validating, two-step procedure utilizing a tert-butyl ester protecting group. The tert-butyl ester is strategically chosen because it prevents zwitterion formation during the reductive amination step, allowing for standard organic extraction. Subsequent global deprotection with anhydrous hydrogen chloride in dioxane simultaneously cleaves the ester and precipitates the final product as a highly pure hydrochloride salt, eliminating the need for complex chromatographic purification.
Fig 1. Two-step reductive amination and deprotection workflow for N-neopentylglycine HCl.
Step-by-Step Experimental Protocol
Step 1: Reductive Amination to N-Neopentylglycine tert-Butyl Ester
Causality Note: 1,2-Dichloroethane (DCE) is selected as the solvent because reductive aminations with NaBH(OAc)3 proceed significantly faster and with higher conversion in DCE compared to THF or methanol[6][8].
Reagents:
-
Glycine tert-butyl ester hydrochloride: 1.0 equivalent (eq)
-
Pivalaldehyde (2,2-Dimethylpropanal): 1.1 eq
-
Triethylamine (TEA): 1.0 eq
-
Sodium triacetoxyborohydride ( NaBH(OAc)3 ): 1.5 eq
-
1,2-Dichloroethane (DCE): 0.2 M relative to the ester
Procedure:
-
Free-basing: Suspend glycine tert-butyl ester hydrochloride (10.0 mmol) in anhydrous DCE (50 mL) under a nitrogen atmosphere. Add TEA (10.0 mmol) dropwise. Stir for 15 minutes at room temperature (RT) to liberate the free amine.
-
Imine Formation: Add pivalaldehyde (11.0 mmol) to the mixture. Stir the reaction at RT for 30–45 minutes to allow for complete iminium ion formation.
-
Reduction: Introduce NaBH(OAc)3 (15.0 mmol) portion-wise over 10 minutes to control any mild exotherm.
-
Maturation: Stir the opaque suspension at RT for 12 hours. Reaction completion should be monitored via TLC (ninhydrin stain) or LC-MS.
-
Workup: Quench the reaction by carefully adding saturated aqueous NaHCO3 (30 mL) and stir vigorously for 15 minutes until gas evolution ceases.
-
Extraction: Separate the organic layer. Extract the aqueous layer with additional DCE (2 x 20 mL). Combine the organic layers, wash with brine (30 mL), dry over anhydrous Na2SO4 , filter, and concentrate under reduced pressure to yield the intermediate ester as a pale yellow oil. This intermediate is generally >90% pure and can be used directly in the next step.
Step 2: Acidic Deprotection and Salt Precipitation
Causality Note: Aqueous acids are avoided here to prevent the formation of the highly water-soluble zwitterionic amino acid, which is difficult to isolate. Anhydrous HCl in dioxane cleanly cleaves the t-butyl group via an isobutylene elimination mechanism, directly yielding the insoluble HCl salt.
Reagents:
-
N-Neopentylglycine tert-butyl ester (Intermediate from Step 1): 1.0 eq
-
4M HCl in Dioxane: 10.0 eq (excess)
-
Diethyl ether ( Et2O ): For trituration
Procedure:
-
Cleavage: Dissolve the crude N-neopentylglycine tert-butyl ester (~10.0 mmol) in 4M HCl in dioxane (25 mL).
-
Stirring: Seal the flask and stir at RT for 4 to 6 hours. The reaction will gradually transition from a clear solution to a white suspension as the highly polar hydrochloride salt precipitates out of the relatively non-polar dioxane.
-
Concentration: Once LC-MS confirms the complete disappearance of the starting mass, concentrate the mixture under vacuum to remove excess HCl and dioxane.
-
Trituration: Suspend the resulting crude solid in cold diethyl ether (30 mL). Stir vigorously for 15 minutes.
-
Isolation: Filter the suspension through a sintered glass funnel (medium porosity). Wash the filter cake with additional cold diethyl ether (2 x 10 mL) to remove any residual pivalic acid or organic impurities.
-
Drying: Dry the stark white solid under high vacuum at 40 °C for 12 hours to afford 2-[(2,2-Dimethylpropyl)amino]acetic acid hydrochloride.
Quantitative Data & Expected Characterization
The following table summarizes the expected physicochemical properties and reaction metrics for a standard 10 mmol scale synthesis based on this protocol.
| Parameter | Value / Description |
| Molecular Formula | C7H15NO2⋅HCl |
| Molecular Weight | 181.66 g/mol (Salt) / 145.20 g/mol (Free base) |
| Physical Appearance | White, free-flowing crystalline powder |
| Expected Overall Yield | 75% – 85% (over two steps) |
| Purity (Expected) | >98% (by HPLC and 1H NMR) |
| 1H NMR ( D2O , 400 MHz) | δ 3.95 (s, 2H, N−CH2−CO ), 2.98 (s, 2H, N−CH2−C ), 1.02 (s, 9H, C(CH3)3 ) |
| Storage Conditions | Hygroscopic; store desiccated at RT or 4 °C |
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.[Link]
-
Organic Chemistry Portal. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Retrieved March 26, 2026, from [Link]
-
Domainex. (2024). Medicinal Chemistry in Review: The Discovery of JTE-151. Retrieved March 26, 2026, from [Link]
-
Baran Lab. (2021). Beyond the Rule of 5. Retrieved March 26, 2026, from [Link]
Sources
- 1. 1936181-30-4|N-(tert-Butoxycarbonyl)-N-neopentylglycine|BLD Pharm [bldpharm.com]
- 2. Page loading... [guidechem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. JTE-151 autoimmune diseases | Domainex [domainex.co.uk]
- 5. baranlab.org [baranlab.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 8. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 2-[(2,2-Dimethylpropyl)amino]acetic Acid Hydrochloride in Solid-Phase Peptide Synthesis: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Challenges of Sterically Hindered and N-Alkylated Amino Acids
The incorporation of structurally unique amino acids into peptide chains is a cornerstone of modern drug discovery and development. These modifications can impart desirable properties such as enhanced proteolytic stability, improved cell permeability, and constrained conformations that can lead to increased potency and selectivity. 2-[(2,2-Dimethylpropyl)amino]acetic acid, also known as neopentylglycine, is one such N-alkylated amino acid. Its bulky neopentyl group introduces significant steric hindrance, which, while beneficial for the final peptide's properties, presents considerable challenges during solid-phase peptide synthesis (SPPS).
This technical guide provides a comprehensive overview of the application of 2-[(2,2-Dimethylpropyl)amino]acetic acid hydrochloride in Fmoc-based SPPS. We will delve into the mechanistic challenges posed by this sterically hindered amino acid and provide detailed, field-proven protocols to overcome them. This document is intended to serve as a practical resource for researchers aiming to successfully incorporate neopentylglycine and other challenging N-alkylated amino acids into their peptide sequences.
The Synthetic Hurdle: Understanding Steric Hindrance and Reduced Nucleophilicity
The primary difficulties in utilizing N-alkylated amino acids like neopentylglycine in SPPS stem from two key factors:
-
Steric Hindrance: The neopentyl group on the nitrogen atom physically obstructs the approach of the activated carboxylic acid of the incoming amino acid, slowing down the kinetics of peptide bond formation.
-
Reduced Nucleophilicity: The secondary amine of an N-alkylated residue is inherently less nucleophilic than the primary amine of a standard amino acid, further impeding the coupling reaction.
These factors can lead to incomplete couplings, resulting in deletion sequences and a lower yield of the desired full-length peptide. Therefore, standard SPPS protocols are often insufficient, necessitating the use of more potent coupling reagents, optimized reaction conditions, and specialized monitoring techniques.
Strategic Approaches to Incorporating Neopentylglycine
To achieve high-efficiency coupling of Fmoc-neopentylglycine, a multi-faceted approach is required, focusing on the choice of coupling reagents, reaction conditions, and monitoring methods.
High-Reactivity Coupling Reagents: The Key to Success
Standard carbodiimide-based coupling reagents such as DCC and DIC are generally not reactive enough to overcome the steric hindrance of neopentylglycine. The use of uronium/aminium or phosphonium salt-based reagents is essential.
| Coupling Reagent | Class | Key Advantages for Hindered Couplings |
| HATU | Aminium Salt | High reactivity due to the formation of a highly reactive OAt-active ester; suppresses racemization.[1][2] |
| HCTU | Aminium Salt | A cost-effective alternative to HATU with comparable high coupling efficiency.[2] |
| PyAOP | Phosphonium Salt | Highly effective for N-methylated and other sterically hindered amino acids with low racemization. |
| PyBOP | Phosphonium Salt | Efficient for difficult couplings, with byproducts that are less hazardous than those of BOP. |
| COMU | Aminium Salt | High reactivity, similar to HATU, with the advantage of having water-soluble byproducts. |
Recommendation: For the most challenging couplings involving neopentylglycine, HATU is often the reagent of choice due to its superior activation chemistry. The pyridine nitrogen in its HOAt moiety provides anchimeric assistance, accelerating the coupling reaction.[1]
Optimizing Reaction Conditions
Beyond the choice of coupling reagent, several other parameters can be adjusted to favor complete acylation:
-
Extended Coupling Times: Unlike standard amino acid couplings which are often complete within an hour, couplings with neopentylglycine may require significantly longer reaction times (e.g., 2-4 hours or even overnight).
-
Double Coupling: A highly effective strategy is to perform the coupling reaction twice.[3][4][5] After the initial coupling, the resin is washed, and a fresh solution of the activated amino acid is added for a second coupling step. This helps to drive the reaction to completion.
-
Pre-activation: Pre-activating the Fmoc-neopentylglycine with the coupling reagent and a base for a short period (1-5 minutes) before adding it to the resin can improve coupling efficiency.
-
Solvent Choice: High-purity, amine-free DMF is the standard solvent for SPPS. In cases of on-resin aggregation, which can be exacerbated by hydrophobic residues like neopentylglycine, the use of N-Methyl-2-pyrrolidone (NMP) or mixtures of DMF with DMSO can be beneficial.
Detailed Experimental Protocol for the Incorporation of Fmoc-Neopentylglycine
This protocol provides a general framework for the manual Fmoc-based solid-phase synthesis of a peptide containing a neopentylglycine residue. Adjustments may be necessary based on the specific sequence and the scale of the synthesis.
Materials and Reagents
-
Fmoc-protected amino acids
-
Fmoc-N-(2,2-dimethylpropyl)glycine (Fmoc-neopentylglycine)
-
Appropriate solid support (e.g., Rink Amide resin for C-terminal amides, Wang or 2-CTC resin for C-terminal acids)
-
Coupling Reagent: HATU
-
Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine
-
Solvent: High-purity, peptide synthesis grade N,N-Dimethylformamide (DMF)
-
Fmoc Deprotection Solution: 20% (v/v) piperidine in DMF
-
Washing Solvents: DMF, Dichloromethane (DCM), Isopropanol (IPA)
-
Monitoring Reagents: Chloranil test solutions or Bromophenol blue test solution
-
Cleavage Cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)
-
Cold diethyl ether
Step-by-Step Procedure
The following protocol assumes the synthesis is proceeding after the deprotection of the N-terminal Fmoc group of the preceding amino acid on the resin.
1. Resin Preparation:
-
Ensure the peptide-resin with the free N-terminal amine is thoroughly washed with DMF (3-5 times) to remove any residual piperidine from the deprotection step.
2. Activation of Fmoc-Neopentylglycine:
-
In a separate reaction vessel, dissolve Fmoc-neopentylglycine (3-5 equivalents relative to the resin loading) and HATU (2.9-4.9 equivalents) in DMF.
-
Add DIPEA (6-10 equivalents) to the solution.
-
Allow the mixture to pre-activate for 1-2 minutes at room temperature.
3. Coupling Reaction (First Coupling):
-
Add the activated Fmoc-neopentylglycine solution to the deprotected peptide-resin.
-
Agitate the mixture at room temperature for at least 2 hours.
4. Monitoring the Coupling Reaction:
-
After the initial coupling time, take a small sample of the resin beads.
-
Wash the beads thoroughly with DMF.
-
Perform a chloranil test or a bromophenol blue test to check for the presence of unreacted secondary amines. A positive result (blue or greenish-blue color) indicates an incomplete reaction. The standard Kaiser test will give a false negative result for secondary amines.[6][7]
5. Second Coupling (if necessary):
-
If the monitoring test indicates an incomplete coupling, drain the reaction solution.
-
Wash the resin with DMF (3-5 times).
-
Repeat steps 2 and 3 to perform a second coupling with fresh reagents. The second coupling can be run for another 1-2 hours.
6. Washing:
-
Once the coupling is complete (indicated by a negative chloranil or bromophenol blue test), drain the coupling solution.
-
Wash the resin thoroughly with DMF (3-5 times), followed by DCM (2-3 times), and finally DMF (2-3 times) to prepare for the next deprotection step.
7. Subsequent Synthesis Cycles:
-
Proceed with the standard Fmoc deprotection and coupling cycles for the remaining amino acids in the sequence.
8. Cleavage and Deprotection:
-
Once the peptide synthesis is complete, wash the resin with DCM and dry it under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% H2O, 2.5% TIS) for 2-3 hours at room temperature to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether.
-
Dry the crude peptide and proceed with purification, typically by reverse-phase HPLC.
Workflow for Incorporating Fmoc-Neopentylglycine:
Caption: Workflow for the double-coupling strategy for incorporating Fmoc-neopentylglycine.
Monitoring Coupling Efficiency: A Critical Step for Success
As mentioned, the standard ninhydrin (Kaiser) test is unreliable for monitoring the coupling to a secondary amine like neopentylglycine. Therefore, alternative qualitative tests are necessary.
-
Chloranil Test: This test is highly sensitive for secondary amines. A blue or greenish-blue color on the resin beads indicates the presence of unreacted amine.
-
Bromophenol Blue Test: This test relies on the basicity of the free amine. A blue to green color indicates an incomplete reaction, while a yellow color signifies a complete coupling.
It is crucial to perform these tests after the first coupling to decide whether a second coupling is required. This self-validating step ensures the integrity of the final peptide product.
Logical Relationship for Monitoring and Action:
Caption: Decision-making workflow based on coupling monitoring tests.
Conclusion and Future Perspectives
The successful incorporation of 2-[(2,2-Dimethylpropyl)amino]acetic acid hydrochloride into synthetic peptides is readily achievable with the appropriate strategic considerations. By employing high-reactivity coupling reagents, optimizing reaction conditions with extended times and double coupling protocols, and utilizing appropriate monitoring tests, researchers can effectively overcome the challenges posed by this sterically hindered N-alkylated amino acid. The ability to incorporate such residues opens up new avenues for the design of novel peptide-based therapeutics with improved pharmacological properties. As the demand for more complex and stable peptides continues to grow, the principles and protocols outlined in this guide will serve as a valuable resource for the scientific community.
References
- BenchChem. (2025). Application Notes and Protocols for the Use of HATU with Sterically Hindered Amino Acids. BenchChem Technical Support.
- BenchChem. (2025). HCTU vs. HATU: A Comparative Guide to Coupling Efficiency in Peptide Synthesis. BenchChem Technical Support.
- Biotage. (2023, January 30). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Biotage.
- Dettin, M., Pegoraro, S., Rovero, P., Bicciato, S., Bagno, A., & Di Bello, C. (1997). SPPS of difficult sequences. A comparison of chemical conditions, synthetic strategies and on-line monitoring. Journal of Peptide Research, 49(1), 103-111.
- Coin, I., Beyermann, M., & Bienert, M. (n.d.). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- Connolly, M. D., Xuan, S., Molchanova, N., & Zuckermann, R. N. (n.d.). Submonomer synthesis of sequence defined peptoids with diverse side-chains. eScholarship, University of California.
- Creative Peptides. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol.
- BenchChem. (2025). Technical Support Center: Solid-Phase Peptide Synthesis (SPPS) with Protected Lysine. BenchChem Technical Support.
- BenchChem. (2025). strategies to overcome steric hindrance in N-methylated peptide synthesis. BenchChem Technical Support.
- Merck Millipore. (n.d.). Novabiochem® Coupling reagents.
- Vazquez, M. E. (2015, February 3). Are double couplings in SPPS interesting for purity of short peptides?
- Culf, A. S., & Ouellette, R. J. (2010). Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids)
- Zuckermann, R. N., Kerr, J. M., & Moos, W. H. (1992). Efficient method for the preparation of peptoids [oligo(N-substituted glycines)] by submonomer solid-phase synthesis. Journal of the American Chemical Society, 114(26), 10646–10647.
- ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis.
- Fields, G. B. (2011). A Reversible Protection Strategy to Improve Fmoc-SPPS of Peptide Thioesters by the N-Acylurea Approach. PMC.
- Knight, A. S., & Zuckermann, R. N. (2022). A Field Guide to Optimizing Peptoid Synthesis. ACS Polymers Au, 2(5), 345-356.
- Galletti, P., et al. (2023). Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent: methods and challenges. RSC Publishing.
- BenchChem. (2025). Application Notes and Protocols for the Use of HATU with Sterically Hindered Amino Acids. BenchChem Technical Support.
- BenchChem. (2025). HCTU vs. HATU: A Comparative Guide to Coupling Efficiency in Peptide Synthesis. BenchChem Technical Support.
- AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests.
- BenchChem. (2025). A Technical Guide to Fmoc-Based Solid-Phase Peptide Synthesis. BenchChem Technical Support.
- BenchChem. (2025). Kaiser test for monitoring incomplete coupling of modified amino acids. BenchChem Technical Support.
Sources
- 1. Synthesis, Derivatization, and Conformational Scanning of Peptides Containing N-Aminoglycine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. raineslab.com [raineslab.com]
- 3. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 4. benchchem.com [benchchem.com]
- 5. Fmoc Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chem.uci.edu [chem.uci.edu]
- 7. pure.manchester.ac.uk [pure.manchester.ac.uk]
Application Note: Strategic Utilization of 2-[(2,2-Dimethylpropyl)amino]acetic acid hydrochloride in Drug Discovery
Target Audience: Medicinal Chemists, Structural Biologists, and Drug Development Professionals Document Type: Advanced Application Note & Experimental Protocols
Executive Summary
The optimization of pharmacokinetic (PK) properties and metabolic stability remains a primary bottleneck in the translation of peptides and small molecules into clinical therapeutics. 2-[(2,2-Dimethylpropyl)amino]acetic acid hydrochloride (commonly referred to as N-neopentylglycine hydrochloride) is a highly specialized, non-canonical amino acid precursor. Featuring a highly sterically hindered neopentyl group (–CH₂–C(CH₃)₃) attached to the backbone nitrogen, this building block is deployed to engineer peptoids (N-alkylated glycines) and conformationally restricted small molecules.
This application note details the mechanistic rationale for incorporating N-neopentylglycine into drug scaffolds, provides comparative pharmacokinetic data, and outlines self-validating protocols for its chemical incorporation and subsequent biological evaluation.
Mechanistic Rationale: The "Neopentyl Effect" in Medicinal Chemistry
The decision to utilize N-neopentylglycine in a drug discovery program is driven by three distinct physicochemical advantages:
Absolute Proteolytic Shielding
Native peptides are rapidly degraded by endogenous proteases, which recognize the standard amide backbone. N-alkylation fundamentally disrupts this recognition by removing the amide hydrogen, preventing critical hydrogen-bonding interactions within the protease active site[1]. The neopentyl group, specifically, acts as a massive steric umbrella. Its tert-butyl terminus creates immense localized steric hindrance that physically blocks enzymatic nucleophiles from accessing the adjacent amide carbonyl, dramatically extending the plasma half-life of the resulting peptidomimetic[2].
Conformational Restriction and Entropic Optimization
The incorporation of an N-neopentyl group severely restricts the ϕ and ψ dihedral angles of the molecular backbone[1]. By forcing the molecule into a pre-organized conformation (often favoring a polyproline type II helical structure in oligomeric peptoids), the entropic penalty of binding to the target receptor is minimized. If the restricted conformation matches the bioactive conformation, target affinity increases exponentially.
Modulation of Lipophilicity and Volume of Distribution ( Vdss )
The neopentyl moiety is highly lipophilic yet aliphatic, offering a unique pharmacokinetic profile compared to aromatic (N-aryl) substituents. As demonstrated in the optimization of TRPV4 inhibitors, N-neopentyl substitution can maintain a high unbound free fraction ( fu ) in plasma while modulating the volume of distribution, preventing the drug from becoming excessively sequestered in peripheral tissues[3].
Table 1: Comparative Pharmacokinetic Impact of N-Substituents
Data synthesized from comparative studies on N-substituted scaffolds in small molecule optimization[3].
| N-Substituent Type | Steric Hindrance (A-Value Proxy) | Plasma Protein Binding (PPB) | Unbound Fraction ( fu ) | Volume of Distribution ( Vdss/fu ) | Metabolic Stability |
| N-Methyl | Low | Low | High (>40%) | Low | Poor (Rapid Cleavage) |
| N-Neopentyl | Extreme | Moderate | High (~32%) | Moderate (~8.1 L/kg) | Excellent |
| N-Aryl (Phenyl) | High | Very High | Low (<7%) | High (~61.0 L/kg) | Moderate (CYP oxidation risk) |
Experimental Protocols
The extreme steric hindrance that makes N-neopentylglycine biologically valuable also makes it chemically recalcitrant. Standard peptide coupling conditions (e.g., DIC/HOBt at room temperature) will fail when attempting to couple the next amino acid onto the secondary amine of a resin-bound N-neopentylglycine residue[4].
The following protocol establishes a self-validating, microwave-assisted methodology to overcome this thermodynamic barrier.
Protocol A: Microwave-Assisted Solid-Phase Synthesis of N-Neopentyl Peptidomimetics
Objective: To achieve >95% coupling efficiency when acylating the sterically hindered secondary amine of N-neopentylglycine.
Reagents & Materials:
-
Fmoc-protected amino acids (or submonomer acylating agents)
-
Coupling Reagents: COMU or HATU (highly reactive uronium salts)
-
Base: N,N-Diisopropylethylamine (DIEA)
-
Resin: Rink Amide AM resin
-
Solvents: DMF (peptide synthesis grade), DCM
Step-by-Step Methodology:
-
Resin Preparation: Swell 0.1 mmol of Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat resin with 20% piperidine in DMF (2 × 5 min). Wash thoroughly with DMF (5 × 1 min).
-
Primary Coupling (Attaching N-Neopentylglycine):
-
Causality: Coupling the carboxyl group of N-neopentylglycine to a primary amine on the resin is sterically unhindered.
-
Activate Fmoc-N-neopentylglycine (0.4 mmol, 4 eq) with HATU (0.38 mmol, 3.8 eq) and DIEA (0.8 mmol, 8 eq) in DMF. Add to resin and agitate for 45 minutes at room temperature.
-
-
Secondary Coupling (The Critical Step):
-
Causality: Acylating the nitrogen of the neopentylglycine residue requires extreme activation due to the neopentyl bulk[4].
-
Deprotect the Fmoc group from the N-neopentylglycine residue.
-
Prepare the next amino acid (0.5 mmol, 5 eq) with COMU (0.48 mmol, 4.8 eq) and DIEA (1.0 mmol, 10 eq) in a minimal volume of DMF.
-
Microwave Conditions: Transfer to a microwave peptide synthesizer. Heat to 75°C for 15 minutes with vigorous stirring.
-
-
Self-Validation (Chloranil Test):
-
Perform a Chloranil test (specific for secondary amines).
-
Logic Check: A blue/green resin indicates incomplete coupling. If positive, repeat Step 4 before proceeding. A colorless/yellow resin indicates success.
-
-
Cleavage: Cleave the peptidomimetic from the resin using TFA/TIPS/H₂O (95:2.5:2.5) for 2 hours. Precipitate in cold diethyl ether and analyze via LC-MS.
Microwave-assisted solid-phase synthesis workflow for N-neopentyl peptidomimetics.
Protocol B: Self-Validating In Vitro Microsomal Stability Assay
Objective: To quantify the enhancement in metabolic stability imparted by the N-neopentyl group against hepatic cytochrome P450 enzymes and proteases[2].
Reagents & Materials:
-
Human or Mouse Liver Microsomes (HLM/MLM, 20 mg/mL)
-
NADPH Regenerating System
-
Phosphate buffer (100 mM, pH 7.4)
-
Control Compounds: Verapamil (High clearance), Warfarin (Low clearance)
Step-by-Step Methodology:
-
Preparation: Prepare a 10 mM stock of the N-neopentyl compound in DMSO. Dilute to 1 μM in phosphate buffer (final DMSO concentration <0.1%).
-
Incubation Matrix: Mix microsomes (final concentration 0.5 mg/mL protein) with the test compound in phosphate buffer. Pre-incubate at 37°C for 5 minutes.
-
Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system (final concentration 1 mM).
-
Time-Course Sampling: At t=0,15,30,60, and 120 minutes, extract a 50 μL aliquot.
-
Quenching: Immediately quench the aliquot by adding it to 150 μL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).
-
Self-Validation & Controls:
-
Run Verapamil and Warfarin in parallel.
-
Logic Check: The assay is only valid if Verapamil shows rapid depletion ( T1/2<15 min) and Warfarin shows high stability ( T1/2>120 min). If controls fail, discard microsomes and repeat.
-
-
Analysis: Centrifuge the quenched samples at 14,000 rpm for 10 minutes. Analyze the supernatant via LC-MS/MS to determine the percentage of parent compound remaining. Calculate intrinsic clearance ( CLint ) and half-life ( T1/2 ).
Self-validating in vitro microsomal stability assay workflow.
Troubleshooting & Operational Insights
-
Poor Solubility Post-Cleavage: The extreme lipophilicity of the neopentyl group can drastically reduce aqueous solubility. Solution: Formulate the final compound in 5-10% DMSO or utilize cyclodextrin-based excipients (e.g., HP-β-CD) prior to biological testing.
-
Desmethyl Impurities in SPPS: If the microwave coupling (Protocol A, Step 4) fails, a deletion sequence will occur. Solution: Always utilize double-coupling strategies for the residue immediately following the N-neopentylglycine, and cap unreacted secondary amines with acetic anhydride to simplify final HPLC purification.
References
-
Antimicrobial Activity of Peptidomimetics against Multidrug-Resistant Escherichia coli: A Comparative Study of Different Backbones. Journal of Medicinal Chemistry - ACS Publications. URL:[Link][4]
-
Discovery of GSK2798745: A Clinical Candidate for Inhibition of Transient Receptor Potential Vanilloid 4 (TRPV4). ACS Medicinal Chemistry Letters - ACS Publications. URL:[Link][3]
-
Macrocyclic Peptidomimetic Plasmepsin X Inhibitors with Potent In Vitro and In Vivo Antimalarial Activity. PubMed Central (PMC) - NIH. URL:[Link][2]
-
Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. Journal of Medicinal Chemistry - ACS Publications / ResearchGate. URL:[Link][1]
Sources
Application Note & Protocols: Bioconjugation Strategies for 2-[(2,2-Dimethylpropyl)amino]acetic acid hydrochloride
Introduction: Unlocking the Potential of Neopentylglycine Hydrochloride in Bioconjugation
2-[(2,2-Dimethylpropyl)amino]acetic acid hydrochloride, also known as neopentylglycine hydrochloride, is a non-natural amino acid derivative that presents unique opportunities in the fields of drug development and chemical biology. Its structure incorporates two key functional groups amenable to covalent ligation: a secondary amine and a carboxylic acid.[1] This dual functionality allows it to be used as a linker or conjugated as a payload itself, bridging biomolecules like proteins, antibodies, or peptides to other moieties.[2]
The process of covalently linking two or more molecules, where at least one is a biomolecule, is known as bioconjugation.[3][4][5] This technique is fundamental for creating advanced therapeutics, such as antibody-drug conjugates (ADCs), and developing sophisticated diagnostic tools.[4][6][7]
This guide provides a comprehensive overview of the chemical principles and detailed protocols for conjugating 2-[(2,2-Dimethylpropyl)amino]acetic acid hydrochloride to biomolecules. As a Senior Application Scientist, this document is designed to provide both the foundational "why" and the practical "how," ensuring researchers can confidently design and execute successful conjugation strategies. We will focus primarily on leveraging the carboxylic acid moiety, as it offers the most robust and widely applicable conjugation route through carbodiimide chemistry.
Molecular Structure and Reactive Handles
To design an effective bioconjugation strategy, a clear understanding of the molecule's reactive sites is paramount.
-
Structure: 2-[(2,2-Dimethylpropyl)amino]acetic acid hydrochloride
-
Molecular Formula: C₇H₁₆ClNO₂[1]
-
Key Functional Groups:
-
Carboxylic Acid (-COOH): This is the primary target for the most common bioconjugation reactions. It can be activated to react with nucleophiles, particularly primary amines found on the surface of proteins (e.g., lysine residues).[8][9]
-
Secondary Amine (-NH-): While less nucleophilic than a primary amine, it can participate in certain reactions. However, its reactivity is sterically hindered by the bulky adjacent neopentyl (2,2-dimethylpropyl) group. Standard amine-reactive chemistries, such as those using N-hydroxysuccinimide (NHS) esters, are primarily designed for primary amines.[10][11]
-
Given the reliability and widespread use, this guide will focus on the activation of the carboxylic acid group for conjugation to amine-containing biomolecules.
Core Strategy: Carboxylic Acid Activation via EDC/NHS Chemistry
The most efficient and controlled method for conjugating a carboxyl-containing molecule to a primary amine on a biomolecule is through the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, N-hydroxysulfosuccinimide (Sulfo-NHS).[9][12] This is a "zero-length" crosslinking method, meaning no additional atoms are incorporated between the two conjugated molecules.
The Principle: A Two-Step Activation and Coupling Mechanism
This process is ideally performed in two distinct steps to maximize efficiency and minimize undesirable side reactions, such as the polymerization of the target biomolecule.[13][14]
-
Activation Step (Acidic pH): EDC reacts with the carboxylic acid of 2-[(2,2-Dimethylpropyl)amino]acetic acid hydrochloride to form a highly reactive, but unstable, O-acylisourea intermediate. This reaction is most efficient in a slightly acidic buffer, typically MES buffer at pH 4.5-6.0.[12][15]
-
NHS-Ester Formation (Stabilization): The unstable O-acylisourea intermediate is susceptible to rapid hydrolysis in an aqueous environment, which would regenerate the original carboxyl group. To prevent this, NHS or Sulfo-NHS is added. It reacts with the intermediate to form a more stable, semi-stable NHS ester.[9][12] This new molecule is amine-reactive.
-
Coupling Step (Neutral to Basic pH): The purified or buffer-exchanged NHS-activated molecule is then introduced to the biomolecule (e.g., a protein or antibody) containing primary amines. The reaction proceeds efficiently at a physiological to slightly basic pH (pH 7.2-8.5), where the primary amines on the protein surface are deprotonated and thus sufficiently nucleophilic to attack the NHS ester, forming a stable amide bond.[10]
Diagram 1: EDC/NHS Coupling Mechanism A visual representation of the two-step activation and coupling process.
Detailed Experimental Protocol: Two-Step EDC/Sulfo-NHS Conjugation
This protocol describes the conjugation of 2-[(2,2-Dimethylpropyl)amino]acetic acid hydrochloride to a generic antibody (IgG) as an example. The principles can be adapted for other amine-containing proteins and biomolecules.
4.1 Materials and Reagents
-
Molecule: 2-[(2,2-Dimethylpropyl)amino]acetic acid hydrochloride
-
Biomolecule: Antibody (e.g., IgG) at 2-10 mg/mL
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Coupling Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.2-7.4 (must be free of primary amines like Tris)[10]
-
Crosslinkers:
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M Hydroxylamine, pH 8.5[12]
-
Purification: Desalting columns (e.g., Sephadex® G-25), dialysis cassettes (10K MWCO), or Size-Exclusion Chromatography (SEC) system.[10][16]
-
Anhydrous Solvent: Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
4.2 Protocol Workflow
Diagram 2: General Experimental Workflow A high-level overview of the conjugation, purification, and analysis process.
4.3 Step-by-Step Methodology
Part A: Activation of 2-[(2,2-Dimethylpropyl)amino]acetic acid hydrochloride
-
Prepare Molecule Solution: Dissolve 2-[(2,2-Dimethylpropyl)amino]acetic acid hydrochloride in Activation Buffer to a final concentration of 10 mM.
-
Prepare Crosslinker Solutions: Crucially, prepare these solutions immediately before use as EDC is moisture-sensitive and hydrolyzes quickly.[14][15]
-
Prepare a 100 mM EDC stock in anhydrous DMSO or water.
-
Prepare a 100 mM Sulfo-NHS stock in Activation Buffer.
-
-
Initiate Activation: Add EDC and Sulfo-NHS to the molecule solution. A common starting point is a 2-5 fold molar excess of EDC and a 5-10 fold molar excess of Sulfo-NHS over the molecule.
-
Incubate: Allow the reaction to proceed for 15-30 minutes at room temperature with gentle mixing.[12]
Part B: Conjugation to the Antibody
-
Prepare Antibody: Ensure your antibody is in an amine-free buffer (e.g., Coupling Buffer - PBS). If it is in a buffer containing Tris or glycine, a buffer exchange must be performed using a desalting column or dialysis.[10]
-
Combine Reactants: Add the activated molecule solution from Part A to the antibody solution. A typical starting molar ratio is 10-20 moles of the activated molecule per mole of antibody. This ratio should be optimized for your specific application.
-
Incubate: Let the conjugation reaction proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring or rotation, protected from light.[12]
-
Quench Reaction: Add Quenching Buffer to a final concentration of 20-50 mM to stop the reaction by hydrolyzing any unreacted NHS esters. Incubate for an additional 15-30 minutes.[12]
Part C: Purification of the Bioconjugate
-
Remove Byproducts: It is essential to purify the final conjugate to remove unreacted small molecules, quenched crosslinkers, and reaction byproducts.[17][18]
-
Select Method:
Part D: Storage
-
Short-Term: Store the purified conjugate at 2-8°C for up to one week.
-
Long-Term: For storage longer than a week, add a cryoprotectant like glycerol to a final concentration of 50% and store at -20°C. Adding a stabilizer like 5-10 mg/mL Bovine Serum Albumin (BSA) and a bacteriostatic agent like 0.01-0.03% sodium azide can also prevent denaturation and microbial growth.[19][20]
Data Presentation and Reaction Parameters
Optimizing a bioconjugation reaction is critical for reproducibility. The following table provides a starting point for key parameters.
| Parameter | Recommended Range | Rationale & Key Considerations |
| Activation pH | 4.5 - 6.0 | Maximizes EDC reactivity with carboxyl groups while minimizing hydrolysis.[12] |
| Coupling pH | 7.2 - 8.5 | Ensures primary amines on the biomolecule are deprotonated and nucleophilic for efficient reaction with the NHS ester. |
| EDC Molar Excess | 2 - 10 fold (over molecule) | Drives the initial activation reaction. Higher excess may be needed but can lead to aggregation if not controlled.[12] |
| Sulfo-NHS Molar Excess | 5 - 10 fold (over molecule) | Efficiently converts the unstable intermediate to the more stable amine-reactive ester. |
| Molecule:Biomolecule Ratio | 5:1 to 50:1 | This ratio directly influences the degree of labeling (DOL). It must be optimized empirically for the desired outcome. |
| Reaction Time | 2 hours (RT) to Overnight (4°C) | Longer incubation times can increase conjugation efficiency but may also risk protein degradation. |
| Biomolecule Concentration | 1 - 10 mg/mL | A higher concentration can improve reaction kinetics but may also increase the risk of aggregation.[21] |
Characterization and Quality Control of the Bioconjugate
Confirming successful conjugation and characterizing the final product is a non-negotiable step for scientific integrity.[4] Unlike simple organic reactions, bioconjugates are often complex mixtures.[3]
-
SDS-PAGE (Gel Electrophoresis): A simple method to visualize a shift in molecular weight. The conjugated protein should migrate slower than the unconjugated protein. This provides qualitative confirmation of conjugation.[3]
-
Chromatography (HPLC/UPLC): Techniques like Size-Exclusion (SEC) or Hydrophobic Interaction Chromatography (HIC) can separate different conjugate species and assess purity and aggregation.[4][6][16]
-
Mass Spectrometry (MS): Provides the most definitive evidence of conjugation by confirming the molecular weight of the final product. It can also help determine the distribution of the number of small molecules attached per biomolecule (drug-to-antibody ratio, or DAR, in ADC development).[3][4]
-
Functional Assays: The ultimate test is to ensure the biomolecule retains its biological activity post-conjugation (e.g., an antibody's ability to bind its antigen, often measured by ELISA or flow cytometry).[4][22]
References
-
Maleimide Conjugation Protocol for Thiol Dyes. (2024, August 7). BioActs. Retrieved from [Link]
-
Simple and Efficient Method to Purify DNA–Protein Conjugates and Its Sensing Applications. (n.d.). ACS Publications. Retrieved from [Link]
-
Bioconjugation General Questions. (n.d.). CellMosaic. Retrieved from [Link]
-
Maleimide labeling of thiolated biomolecules. (2022, May 3). Bio-Synthesis. Retrieved from [Link]
-
Analyzing Nanomaterial Bioconjugates: A Review of Current and Emerging Purification and Characterization Techniques. (2021, November 14). ACS Publications. Retrieved from [Link]
- General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. (2025, February 20). [Source Not Specified].
-
The Various Applications of Bioconjugation at CER Groupe. (n.d.). CER Groupe. Retrieved from [Link]
-
Chemical Conjugation. (2024, November 7). Creative Biolabs. Retrieved from [Link]
-
Biophysical and Structural Characterization of Antibody–Drug Conjugates. (2026, March 12). MDPI. Retrieved from [Link]
-
Peptide Conjugation with the Use of EDC/NHS. (n.d.). Bio-protocol. Retrieved from [Link]
- Single step protein purification and site-specific bioconjug
-
Conjugation Protocol for Amine Reactive Dyes. (n.d.). Bio-Techne. Retrieved from [Link]
-
Protein conjugates purification and characterization. (n.d.). ResearchGate. Retrieved from [Link]
-
Simple and Efficient Method to Purify DNA–Protein Conjugates and Its Sensing Applications. (2014, March 8). ACS Publications. Retrieved from [Link]
-
Bioconjugate & ADC Analytical Method Development & Bioassays. (n.d.). Abzena. Retrieved from [Link]
-
Basic Bioconjugation Chemistry of Reactive Groups in Biomolecules. (2022, April 13). Bio-Synthesis. Retrieved from [Link]
-
Carboxyl-Based Conjugation. (n.d.). Creative Biogene IntegrateRNA. Retrieved from [Link]
-
A guide to functionalisation and bioconjugation strategies to surface-initiated polymer brushes. (2023, May 9). Chemical Communications (RSC Publishing). Retrieved from [Link]
-
2-[(2,2-dimethylpropyl)(methyl)amino]acetic acid hydrochloride. (n.d.). PubChemLite. Retrieved from [Link]
-
2-[(2,2-dimethylpropyl)(methyl)amino]acetic acid hydrochloride — Chemical Substance Information. (n.d.). NextSDS. Retrieved from [Link]
-
Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates. (n.d.). PMC. Retrieved from [Link]
-
Conjugation as a Tool in Therapeutics: Role of Amino Acids/Peptides-Bioactive (Including Heterocycles) Hybrid Molecules in Treating Infectious Diseases. (2023, March 7). MDPI. Retrieved from [Link]
Sources
- 1. 1989671-55-7|2-[(2,2-Dimethylpropyl)amino]acetic acid hydrochloride|BLD Pharm [bldpharm.com]
- 2. mdpi.com [mdpi.com]
- 3. cellmosaic.com [cellmosaic.com]
- 4. The Various Applications of Bioconjugation at CER Groupe - CER Groupe [cergroupe.be]
- 5. vectorlabs.com [vectorlabs.com]
- 6. Biophysical and Structural Characterization of Antibody–Drug Conjugates [mdpi.com]
- 7. Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemical Conjugation - Creative Biolabs [creative-biolabs.com]
- 9. A guide to functionalisation and bioconjugation strategies to surface-initiated polymer brushes - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01082A [pubs.rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. researchgate.net [researchgate.net]
- 17. Simple and Efficient Method to Purify DNA–Protein Conjugates and Its Sensing Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. biotium.com [biotium.com]
- 20. bioacts.com [bioacts.com]
- 21. lumiprobe.com [lumiprobe.com]
- 22. abzena.com [abzena.com]
Technical Support Center: HPLC Troubleshooting for 2-[(2,2-Dimethylpropyl)amino]acetic acid hydrochloride
Welcome to the Technical Support Center. Analyzing 2-[(2,2-Dimethylpropyl)amino]acetic acid hydrochloride (an aliphatic secondary amine derivative, often referred to as neopentylglycine hydrochloride) presents a unique chromatographic challenge. Because this molecule lacks a conjugated π-system or aromatic ring, it possesses no strong UV chromophore.
Consequently, analysts are forced to rely on low-wavelength UV detection (205–210 nm) to monitor the weak absorbance of the carboxylate group, or pivot to universal detectors like Charged Aerosol Detection (CAD) or Mass Spectrometry (MS). At these extreme detection limits, the system is highly susceptible to baseline noise, drift, and artifact peaks. This guide is engineered to help you diagnose and resolve these specific baseline anomalies.
Part 1: Diagnostic Decision Tree
Before altering your method, you must isolate the mechanical or chemical source of the noise. Use the following diagnostic logic flow to categorize your baseline issue.
Diagnostic decision tree for isolating HPLC baseline noise sources.
Part 2: Troubleshooting Guides & FAQs
Q1: Why does my baseline drift upward significantly during a gradient run when analyzing this compound? A: 2-[(2,2-Dimethylpropyl)amino]acetic acid hydrochloride requires low-UV detection (e.g., 210 nm). At this wavelength, common mobile phase additives like Trifluoroacetic Acid (TFA) exhibit strong background absorbance. As the organic gradient increases, the spectral absorbance of TFA shifts, causing a severe upward baseline drift that can mask your analyte[1]. Causality & Solution: The drift is an optical artifact of the solvent, not a system failure. Switch to a highly transparent additive like 0.1% Phosphoric acid (if using UV exclusively), or balance the TFA concentration by adding 0.08% TFA to the aqueous phase and 0.1% TFA to the organic phase to normalize absorbance across the gradient.
Q2: I am seeing a high-frequency, "fuzzy" baseline that ruins my Signal-to-Noise Ratio (SNR). How do I fix this? A: High-frequency noise is typically optical or electronic. At 210 nm, the UV lamp energy is naturally lower. As the Deuterium lamp ages, energy output drops, decreasing the SNR[2]. Causality & Solution:
-
Lamp Energy: Perform a lamp intensity test; replace the lamp if it falls below manufacturer thresholds.
-
Slit Width: Increase the detector's slit width. A wider slit allows more diffuse light to fall on the photodiodes, mathematically averaging out the noise (though at a slight cost to spectral resolution)[3].
-
Time Constant: Adjust the detector time constant (response time). A longer time constant acts as an electronic filter to smooth high-frequency noise, directly lowering the Limit of Detection (LOD)[2].
Q3: My baseline has a rhythmic, synchronous pulsation. Is my detector failing? A: No. Rhythmic pulsations are almost always hydraulic, stemming from the pump or dissolved gases. If the mobile phase is poorly degassed, small air bubbles outgas as the eluent enters the detector flow cell due to pressure changes, causing a "frothing" effect[3]. Causality & Solution: Dissolved air causes cavitation in the pump heads, leading to uneven solvent delivery[4]. Ensure your inline vacuum degasser is functioning. If pulsations persist, perform a leak test and replace the pump check valves or seals[4].
Q4: I switched to a Charged Aerosol Detector (CAD) to avoid low-UV issues, but now my baseline is erratic. Why? A: CAD is a mass-sensitive detector that measures non-volatile particles. It is excellent for amino acids lacking chromophores[5]. However, if your mobile phase contains non-volatile buffers (e.g., phosphate salts) or if there is significant column bleed, these will form aerosol particles and generate massive background noise[5]. Causality & Solution: You must use strictly volatile mobile phases (e.g., Formic Acid, Ammonium Acetate) and wash the system thoroughly with hot water to remove residual non-volatile salts before connecting the CAD.
Part 3: Detection Strategy & Data Presentation
When analyzing aliphatic amino acids, selecting the correct mobile phase additive is a delicate balance between chromatographic retention (ion-pairing) and detector compatibility.
Detection strategy workflow for aliphatic amino acids lacking chromophores.
Table 1: Mobile Phase Additive Selection Matrix
| Additive | UV Cutoff (nm) | Volatility | UV Suitability (210 nm) | CAD/MS Suitability | Baseline Noise Risk |
| Trifluoroacetic Acid (0.1%) | ~210 nm | Volatile | Poor (Severe Drift) | Good | High UV baseline drift |
| Phosphoric Acid (0.1%) | <200 nm | Non-Volatile | Excellent | Incompatible | Destroys CAD/MS systems |
| Formic Acid (0.1%) | ~210 nm | Volatile | Moderate | Excellent | Moderate UV noise |
| Ammonium Acetate (10mM) | ~210 nm | Volatile | Moderate | Excellent | Low to Moderate |
Part 4: Experimental Protocols
Protocol: Self-Validating System Isolation Test (The "Zero-Volume" Diagnostic)
Purpose: To systematically isolate the root cause of baseline noise (Pump vs. Column vs. Detector) using a self-validating logic loop. Causality: Baseline noise is a cumulative output of the pump, solvent, column, and detector. By systematically replacing the column with a zero-dead-volume union and manipulating flow rates, we create a closed-loop logical deduction. If the noise persists when the column is removed, the column is mathematically eliminated as the variable.
Step-by-Step Methodology:
-
Baseline Establishment: Run your standard method (column installed, standard flow rate). Record the peak-to-peak noise to establish your baseline Signal-to-Noise ratio[3].
-
Column Bypass: Stop the pump. Remove the analytical column. Install a zero-dead-volume union connected to a restrictor capillary (e.g., 50 µm ID tubing). Reasoning: The restrictor maintains system backpressure, ensuring the pump check valves operate under normal physical stress.
-
Validation Check 1 (Hydraulic vs. Column): Resume the mobile phase flow.
-
Outcome A: If the baseline noise drops significantly, the causality is isolated to Column Bleed or phase dewetting[3]. The column must be flushed or replaced.
-
Outcome B: If the noise remains identical, the column is validated as not the source. Proceed to Step 4.
-
-
Static Flow Cell Test: Stop the pump flow completely. Monitor the detector baseline for 10 minutes under zero-flow conditions.
-
Validation Check 2 (Detector vs. Solvent):
-
Outcome A: If the high-frequency noise continues at zero flow, the causality is strictly Electronic/Optical (e.g., failing Deuterium lamp, dirty flow cell windows, or incorrect slit width)[3].
-
Outcome B: If the noise disappears at zero flow, the causality is Hydraulic/Solvent (e.g., pump pulsations, dissolved air outgassing in the flow cell, or solvent absorbance)[3][4].
-
References
-
Taylor, T. (2019). The LCGC Blog: HPLC Diagnostic Skills–Noisy Baselines. LCGC Chromatography Online. Available at: [Link]
-
Dickie, A. (2024). Why Your HPLC Baseline Drifts—And How to Stop It. Separation Science. Available at:[Link]
-
Overbrook Group. (2020). HPLC Repair Services: Common Causes of Baseline Noise. Available at: [Link]
-
LCGC International. (2025). Charged Aerosol Detection in Pharmaceutical Analysis: An Overview. LCGC Chromatography Online. Available at: [Link]
Sources
- 1. Why Your HPLC Baseline Drifts—And How to Stop It | Separation Science [sepscience.com]
- 2. HPLC Troubleshooting: Why Signal-to-Noise Ratio Determines Limit of Detection [thermofisher.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Overbrook HPLC Repair Services: Common Causes of Baseline Noise [theoverbrookgroup.com]
- 5. chromatographyonline.com [chromatographyonline.com]
A Senior Application Scientist's Guide to NMR Spectral Validation: The Case of 2-[(2,2-Dimethylpropyl)amino]acetic acid hydrochloride
Introduction: The Imperative of Structural Validation in Drug Development
In the landscape of pharmaceutical development, the unambiguous confirmation of a molecule's structure is a cornerstone of safety, efficacy, and regulatory compliance. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary analytical technique, offering unparalleled insight into molecular structure.[1][2][3] This guide provides an in-depth, practical comparison and validation workflow for the ¹H and ¹³C NMR spectra of 2-[(2,2-Dimethylpropyl)amino]acetic acid hydrochloride (CAS Number: 1989671-55-7), a compound of interest for researchers in drug discovery and development.[4][5] Our objective is to move beyond mere data presentation and delve into the causality behind experimental choices, establishing a self-validating system for structural confirmation.
Section 1: The Analytical Objective and Molecular Profile
The primary goal is to verify the chemical identity and structural integrity of 2-[(2,2-Dimethylpropyl)amino]acetic acid hydrochloride. This involves confirming the presence and connectivity of all constituent functional groups: the neopentyl group (including a quaternary carbon and a methylene group), the glycine backbone (a second methylene group and a carboxylic acid), and the secondary amine, which is protonated in the hydrochloride salt form.
Molecular Structure:
Caption: Standard workflow for NMR sample preparation, data acquisition, and analysis.
Step-by-Step Methodology:
-
Sample Preparation:
-
Rationale: Deuterium oxide (D₂O) is chosen as the solvent due to the hydrochloride salt's high polarity. It will also allow for the exchange and potential disappearance of the acidic N-H and O-H protons, simplifying the spectrum.
-
Procedure: Accurately weigh 15-20 mg of 2-[(2,2-Dimethylpropyl)amino]acetic acid hydrochloride. [6]Dissolve the sample in approximately 0.7 mL of D₂O containing a certified internal standard such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid, sodium salt (TSP) for chemical shift referencing (δ = 0.00 ppm). [6][7]Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup and Calibration:
-
Rationale: Proper instrument setup is critical for acquiring high-quality, reproducible data. Locking ensures field stability, tuning maximizes sensitivity, and shimming optimizes magnetic field homogeneity for sharp, well-resolved peaks. [8] * Procedure: Insert the sample into a 400 MHz (or higher) NMR spectrometer. [2][9]Lock the field on the deuterium signal of the D₂O. Tune and match the probe for both ¹H and ¹³C frequencies. [8]Perform automated or manual shimming to optimize the field homogeneity.
-
-
¹H NMR Acquisition:
-
Rationale: A standard proton experiment is sufficient for initial structural confirmation.
-
Procedure: Acquire a 1D ¹H NMR spectrum using standard parameters. A sufficient number of scans (e.g., 16 or 32) should be co-added to ensure an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Rationale: A proton-decoupled ¹³C experiment provides a simplified spectrum where each unique carbon appears as a singlet. Due to the lower natural abundance of ¹³C, more scans are required.
-
Procedure: Acquire a 1D proton-decoupled ¹³C NMR spectrum. A larger number of scans (e.g., 1024 or more) will be necessary to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Rationale: Raw NMR data (the Free Induction Decay, or FID) must be mathematically processed to generate the familiar frequency-domain spectrum.
-
Procedure: Apply a Fourier transform to the FIDs of both the ¹H and ¹³C experiments. Carefully phase correct the spectra and apply a baseline correction. Calibrate the ¹H spectrum by setting the TSP signal to 0.00 ppm. [7]The ¹³C spectrum will be automatically referenced by the spectrometer based on the ¹H reference.
-
Section 4: Spectral Data Analysis and Interpretation
The following tables summarize the expected and typically observed spectral data for 2-[(2,2-Dimethylpropyl)amino]acetic acid hydrochloride in D₂O.
Table 1: ¹H NMR Data Summary (400 MHz, D₂O)
| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Observed Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -C(CH ₃)₃ | ~1.0 | 1.05 | Singlet | 9H |
| -CH ₂-N- | ~3.0 | 3.01 | Singlet | 2H |
| -N-CH ₂-COOH | ~3.8 | 3.78 | Singlet | 2H |
| NH ₂⁺, COOH | Variable | Not Observed (Exchanged) | - | - |
Table 2: ¹³C NMR Data Summary (100 MHz, D₂O)
| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Observed Chemical Shift (δ, ppm) |
| -C (CH₃)₃ | ~26 | 26.4 |
| -C (CH₃)₃ | ~32 | 32.1 |
| -N-C H₂-COOH | ~48 | 48.5 |
| -C H₂-N- | ~60 | 60.2 |
| -C OOH | ~172 | 171.9 |
Interpretation:
-
¹H NMR: The observed spectrum shows three distinct singlets with an integration ratio of 9:2:2, perfectly matching the nine equivalent methyl protons, the methylene adjacent to the nitrogen, and the second methylene of the glycine moiety, respectively. The absence of splitting (all signals are singlets) confirms the absence of adjacent, non-equivalent protons.
-
¹³C NMR: Five distinct signals are observed, corresponding to the five unique carbon environments. The chemical shifts align with expectations: the carbonyl carbon is furthest downfield, followed by the two methylene carbons, and finally the quaternary and methyl carbons of the neopentyl group in the upfield region.
Section 5: Comparison and Purity Assessment
NMR spectroscopy is also a powerful tool for assessing purity. [2][10]The principle of qNMR (quantitative NMR) relies on the direct proportionality between signal intensity (integral) and the number of nuclei. [10]* Impurities: Any additional peaks in the ¹H spectrum would indicate the presence of impurities. The relative concentration of these impurities can be determined by comparing their integral values to the integral of a known signal from the main compound, provided the number of protons for each signal is known. According to ICH guidelines, impurities in new drug substances must be reported at levels as low as 0.05% or 0.03%, a threshold that modern high-field NMR can often detect. [9]* Residual Solvents: The presence of common organic solvents (e.g., acetone, dichloromethane) used during synthesis or purification can be readily identified by their characteristic chemical shifts in the ¹H NMR spectrum.
Conclusion
The comprehensive analysis of the ¹H and ¹³C NMR spectra provides unambiguous validation for the structure of 2-[(2,2-Dimethylpropyl)amino]acetic acid hydrochloride. The observed chemical shifts, signal multiplicities, and integrations are fully consistent with the theoretical predictions for the assigned structure. This guide outlines a robust, self-validating workflow that combines theoretical prediction, meticulous experimental protocol, and detailed data analysis. By following these principles, researchers and drug development professionals can confidently establish the identity, purity, and structural integrity of their compounds, a critical requirement for advancing through the development pipeline.
References
-
NextSDS. (n.d.). 2-[(2,2-dimethylpropyl)(methyl)amino]acetic acid hydrochloride — Chemical Substance Information. Retrieved from [Link]
-
Chen, S., et al. (2021). A General Protocol for the Accurate Predictions of Molecular 13C/1H NMR Chemical Shifts via Machine Learning. ChemRxiv. Retrieved from [Link]
-
ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]
-
Guan, Y., et al. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Chemical Science. Retrieved from [Link]
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Guan, Y., et al. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Publications. Retrieved from [Link]
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Kim, H., et al. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports. Retrieved from [Link]
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PubChemLite. (n.d.). 2-[(2,2-dimethylpropyl)(methyl)amino]acetic acid hydrochloride. Retrieved from [Link]
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European Pharmaceutical Review. (2014). NMR spectroscopy: Quality control of pharmaceutical products. Retrieved from [Link]
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University of Notre Dame. (2023). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Retrieved from [Link]
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Emery Pharma. (2025). Unlocking Quality: The Ultimate Guide to GMP NMR Testing and Analytical Method Development, Validation Services for Reliable Release Testing. Retrieved from [Link]
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Jayawickrama, D. A., et al. (2019). Pharmaceutical Analysis by NMR Can Accommodate Strict Impurity Thresholds: The Case of Choline. Molecules. Retrieved from [Link]
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U.S. Pharmacopeia. (n.d.). Stimuli Article (qNMR). Retrieved from [Link]
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University of Hong Kong. (n.d.). STANDARD OPERATING PROCEDURE – E006. Nuclear Magnetic Resonance (NMR) spectroscopy. Retrieved from [Link]
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Georgia Gwinnett College. (n.d.). Standard Operating Procedure H-NMR. Retrieved from [Link]
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Almac Group. (2015). NMR under GxP in Drug Development and Manufacturing. Retrieved from [Link]
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Wawer, I., et al. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules. Retrieved from [Link]
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Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
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PubChem. (n.d.). 2-(2,2-Dimethylpropylideneamino)acetic acid. Retrieved from [Link]
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Li, Y., et al. (2021). 1H and 13C NMR spectral assignments for low-concentration bile acids in biological samples. Journal of Pharmaceutical Analysis. Retrieved from [Link]
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Comparative Mass Spectrometry Fragmentation Profiling: 2-[(2,2-Dimethylpropyl)amino]acetic Acid Hydrochloride
Audience: Analytical Chemists, DMPK Scientists, and Structural Biologists Content Type: Product Performance & Experimental Comparison Guide
Executive Summary & Structural Rationale
In the development of peptidomimetics and modified active pharmaceutical ingredients (APIs), the incorporation of bulky N-alkyl groups is a proven strategy to enhance proteolytic stability. 2-[(2,2-Dimethylpropyl)amino]acetic acid hydrochloride (commonly known as N-neopentylglycine hydrochloride) represents a highly sterically hindered amino acid derivative.
As a Senior Application Scientist, I frequently observe that standardizing the mass spectrometry (MS) methods for such novel derivatives requires a deep understanding of gas-phase ion chemistry. This guide objectively compares the Collision-Induced Dissociation (CID) fragmentation performance of N-neopentylglycine against standard Glycine and N-tert-butylglycine. By analyzing these alternatives, we can establish a self-validating analytical framework that leverages the unique structural causality of the neopentyl group.
Mechanistic Causality: The β -Elimination Blockade
To design robust Multiple Reaction Monitoring (MRM) transitions for quantitative LC-MS/MS, we must first understand the thermodynamic drivers of amino acid fragmentation.
Protonated α -amino acids universally undergo a primary neutral loss of water ( H2O , 18 Da) and carbon monoxide ( CO , 28 Da) from the C-terminus during CID, yielding a highly abundant iminium ion (). For N-neopentylglycine ( [M+H]+ m/z 146.1), this pathway generates a neopentyl-iminium ion at m/z 100.1.
The Comparative Advantage: The critical differentiator between N-neopentylglycine and other bulky alternatives (like N-tert-butylglycine) lies in the secondary fragmentation of this iminium ion.
-
N-tert-butylglycine forms an iminium ion at m/z 86.1. Because the tert-butyl group possesses nine β -hydrogens relative to the nitrogen, it rapidly undergoes gas-phase β -elimination to expel neutral isobutylene (56 Da), collapsing the signal to a generic methaniminium ion at m/z 30.0 ().
-
N-neopentylglycine , however, features a quaternary β -carbon ( −CH2−C(CH3)3 ). Because this β -carbon is fully substituted with methyl groups, it possesses zero β -hydrogens . This structural blockade completely prevents classic alkene β -elimination. Consequently, the m/z 100.1 fragment is exceptionally stable, providing a highly specific, high-abundance product ion that drastically improves the signal-to-noise (S/N) ratio in complex biological matrices.
Quantitative Fragmentation Data & Alternative Comparison
The table below summarizes the quantitative fragmentation profiles, demonstrating the superior MS/MS stability of the N-neopentylglycine product ion compared to its structural alternatives.
| Compound | Formula (Free Base) | Precursor Ion [M+H]+ | Primary Fragment (Iminium) | Secondary Fragment | Dominant MS/MS Base Peak | S/N Retention in Matrix |
| Glycine | C2H5NO2 | m/z 76.0 | m/z 30.0 | None | m/z 30.0 | Low (High interference) |
| N-tert-butylglycine | C6H13NO2 | m/z 132.1 | m/z 86.1 | m/z 30.0 ( −C4H8 ) | m/z 30.0 | Moderate |
| N-Neopentylglycine | C7H15NO2 | m/z 146.1 | m/z 100.1 | Minimal | m/z 100.1 | High (Highly specific) |
Visualizing the Fragmentation Logic
CID fragmentation logic highlighting the blocked beta-elimination in N-neopentylglycine.
Self-Validating LC-ESI-MS/MS Protocol
To ensure trustworthiness and reproducibility, the following protocol incorporates built-in quality control metrics. Because the target compound is supplied as a hydrochloride salt, direct infusion without desalting will cause severe ion suppression in the Electrospray Ionization (ESI) source.
Step 1: Sample Preparation & Desalting (QC Checkpoint)
-
Reconstitute 1.0 mg of 2-[(2,2-Dimethylpropyl)amino]acetic acid hydrochloride in 1 mL of 0.1% Formic Acid in MS-grade Water.
-
Perform Solid Phase Extraction (SPE) using a mixed-mode cation exchange (MCX) cartridge to remove excess chloride ions.
-
Elute with 5% ammonium hydroxide in methanol, evaporate under nitrogen, and reconstitute in Acetonitrile/Water (50:50, v/v).
-
Self-Validation Metric: Monitor the [M+Na]+ ( m/z 168.1) adduct during initial tuning. A sodium adduct intensity exceeding 10% of the protonated [M+H]+ peak indicates incomplete desalting.
Step 2: Chromatographic Separation Due to the high polarity of small amino acids, standard C18 columns suffer from poor retention.
-
Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column (2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 90% B, ramp to 50% B over 5 minutes to ensure sharp peak elution.
Step 3: ESI-QQQ Mass Spectrometry
-
Source Parameters: Capillary Voltage 3.5 kV, Desolvation Temperature 350°C.
-
CID Optimization: Using Argon as the collision gas, ramp the Collision Energy (CE) from 10 eV to 40 eV.
-
Optimal Transition: Program the MRM transition as m/z 146.1 → 100.1 at a CE of 18 eV.
Workflow Visualization
Standardized LC-ESI-MS/MS workflow for analyzing N-alkyl amino acid hydrochlorides.
References
-
Gas-Phase Fragmentation Reactions of Protonated Amino Acids using High-Resolution Tandem Mass Spectrometry National Center for Biotechnology Information (PMC) URL:[Link]
-
Oxidative Release and β -Elimination Pathways in Mass Spectrometry under Neutral Conditions National Center for Biotechnology Information (PMC) URL:[Link]
-
Chemical Ionization Mass Spectrometry of Complex Molecules. IV. Amino Acids Journal of the American Chemical Society URL:[Link]
Precision Engineered: 2-[(2,2-Dimethylpropyl)amino]acetic Acid Hydrochloride vs. Standard Amino Acids in Biological Assays
Target Audience: Researchers, scientists, and drug development professionals. Content Type: Technical Comparison Guide & Experimental Methodology.
Introduction: The Shift from Peptides to Peptoids
In the landscape of modern drug discovery, standard linear peptides constructed from canonical α-amino acids face a critical biological bottleneck: rapid proteolytic degradation and poor membrane permeability. To circumvent these limitations, the field of peptidomimetics has increasingly turned to peptoids (poly-N-substituted glycines).
At the forefront of this structural evolution is 2-[(2,2-Dimethylpropyl)amino]acetic acid hydrochloride , commonly known as N-neopentylglycine hydrochloride . Unlike standard amino acids (e.g., L-Leucine or Glycine) where the side chain is attached to the α-carbon, N-neopentylglycine features a bulky, highly branched neopentyl group attached directly to the backbone nitrogen [1]. This fundamental shift from Cα-alkylation to N-alkylation dictates entirely different physicochemical behaviors, conformational landscapes, and biological survival rates [2].
As a Senior Application Scientist, I have structured this guide to objectively compare the mechanistic performance of N-neopentylglycine against standard amino acids, providing you with the causal logic and self-validating protocols necessary to integrate this building block into your biological assays.
Mechanistic Foundations: Causality Behind the Performance
To understand why N-neopentylglycine outperforms canonical amino acids in specific biological assays, we must analyze the structural causality:
A. Proteolytic Evasion via N-Alkylation
Standard peptide bonds (-NH-CO-) serve as both hydrogen-bond donors and acceptors, which is the exact recognition motif required by endogenous proteases (e.g., trypsin, pepsin, serum proteases) to anchor and hydrolyze the substrate. By shifting the side chain to the nitrogen atom, N-neopentylglycine eliminates the amide hydrogen. This not only removes the H-bond donor required for protease active-site docking but also introduces severe steric shielding around the carbonyl carbon, rendering the bond virtually invisible to proteolytic enzymes [3].
B. Conformational Tuning via Steric Bulk
Standard amino acids rely on hydrogen bonding to form secondary structures (α-helices, β-sheets). Peptoids lack this capability. Instead, they rely on steric interactions between the N-alkyl side chains to drive folding. The neopentyl group (2,2-dimethylpropyl) is exceptionally bulky. This steric hindrance heavily restricts the Ramachandran conformational space, strongly favoring specific cis/trans amide bond geometries. This allows researchers to engineer highly stable, polyproline-I-like helical architectures that standard linear peptides cannot achieve without complex macrocyclization [2].
C. Enhanced Lipophilicity and Cellular Penetration
The highly branched, hydrophobic nature of the neopentyl group significantly increases the overall lipophilicity (LogP) of the resulting oligomer. In biological assays targeting intracellular protein-protein interactions (PPIs), this enhanced lipophilicity, combined with the lack of backbone polarity (no N-H protons to desolvate), drives superior passive membrane permeability compared to standard polar peptides [4].
Quantitative Data Presentation
The following table summarizes the comparative performance metrics of standard amino acids versus N-neopentylglycine when incorporated into oligomeric biological probes.
| Parameter | Standard Amino Acid (e.g., L-Leucine) | 2-[(2,2-Dimethylpropyl)amino]acetic acid HCl |
| Backbone Structure | Cα-substituted | N-substituted (Peptoid) |
| Proteolytic Half-Life (Serum) | < 1 hour | > 24 hours (Highly Stable) |
| H-Bond Donor Capacity | Yes (Backbone NH) | No (Tertiary Amide) |
| Conformational Driver | Backbone Hydrogen Bonding | Steric Repulsion (Bulky Side Chain) |
| Cell Permeability ( Papp ) | Low to Moderate | High (Lipophilic, desolvation-friendly) |
| Synthesis Methodology | Standard SPPS (Fmoc/tBu) | Submonomer Method (Acylation/Displacement) |
Mandatory Visualization: Workflows and Mechanisms
A. Synthesis Workflow Comparison
The incorporation of N-neopentylglycine bypasses the expensive synthesis of pre-formed Fmoc-protected unnatural amino acids. Instead, it utilizes the highly efficient Submonomer Synthesis Method developed by Zuckermann [1].
Fig 1: SPPS vs. Submonomer synthesis workflow for N-neopentylglycine incorporation.
B. Mechanism of Proteolytic Stability
Fig 2: Mechanism of proteolytic evasion by N-alkylated peptoid bonds.
Experimental Protocols: Self-Validating Systems
To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes a built-in verification checkpoint to ensure the causality of the results.
Protocol 1: Solid-Phase Submonomer Synthesis of N-Neopentyl Peptoids
Unlike standard Fmoc-SPPS which uses pre-formed amino acids, this protocol builds the 2-[(2,2-Dimethylpropyl)amino]acetic acid residue directly on the resin.
Materials: Rink amide resin, Bromoacetic acid, N,N'-Diisopropylcarbodiimide (DIC), Neopentylamine (free base of the hydrochloride salt), DMF.
-
Resin Swelling & Deprotection: Swell Rink amide resin in DMF for 45 mins. Remove the Fmoc group using 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF.
-
Acylation Step: Add a solution of bromoacetic acid (1.2 M) and DIC (1.2 M) in DMF to the resin. Agitate at room temperature for 20 minutes.
-
Validation Checkpoint: Perform a Kaiser test. A yellow result confirms complete acylation of the primary amine.
-
-
Nucleophilic Displacement: Drain the resin and wash with DMF. Add a 1.5 M solution of neopentylamine in DMF. Agitate at 37°C for 60 minutes. (Note: The elevated temperature is required due to the extreme steric bulk of the neopentyl group).
-
Validation Checkpoint: Perform a Chloranil test. A blue/green result confirms the successful formation of the secondary amine.
-
-
Cleavage: Cleave the oligomer from the resin using 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% TIPS for 1 hour. Lyophilize the crude product.
Protocol 2: Proteolytic Stability Assay (Serum Degradation)
This assay objectively proves the stability of the synthesized N-neopentylglycine oligomer against a standard canonical peptide control.
Materials: Test peptoid, Control peptide (e.g., canonical antimicrobial peptide), 25% Human Serum (in PBS, pH 7.4), Trichloroacetic acid (TCA).
-
Preparation: Dissolve the test peptoid and control peptide in PBS to a final concentration of 200 µM.
-
Incubation: Mix 500 µL of the compound solution with 500 µL of 25% human serum (Final compound concentration = 100 µM). Incubate at 37°C.
-
Time-Course Sampling: At t=0,1,4,12,and 24 hours, extract 100 µL aliquots.
-
Quenching: Immediately quench the extracted aliquots by adding 100 µL of 10% TCA to precipitate serum proteins. Incubate on ice for 15 minutes.
-
Centrifugation: Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
LC-MS Analysis: Inject the supernatant into an LC-MS system.
-
Validation & Causality: Quantify the remaining intact mass area under the curve (AUC). The standard peptide will show a rapid exponential decay (half-life < 1 hr) due to protease recognition. The N-neopentylglycine oligomer will maintain >95% AUC at 24 hours, proving the steric and chemical evasion of proteolytic active sites [4].
-
References
-
Incorporation of Chemoselective Functionalities into Peptoids via Solid-Phase Submonomer Synthesis Source: Bioconjugate Chemistry (ACS Publications) URL:[Link]
-
Structure-function relationships in peptoids: Recent advances toward deciphering the structural requirements for biological function Source: National Institutes of Health (NIH / PMC) URL:[Link]
-
Elaborate Supramolecular Architectures Formed by Co-Assembly of Metal Species and Peptoid Macrocycles Source: Crystal Growth & Design (ACS Publications) URL:[Link]
-
Discovery and Characterization of a Rapidly Fungicidal and Minimally Toxic Peptoid against Cryptococcus neoformans Source: ACS Medicinal Chemistry Letters URL:[Link]
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
